An In-depth Technical Guide to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
CAS Number: 1250423-37-0 This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry. The document is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 1250423-37-0
This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a heterocyclic compound featuring a rigid bicyclic amine core.[1] Its structural characteristics make it a valuable scaffold in the design of therapeutic agents. The key physicochemical data for this compound are summarized in the table below.
Proposed Experimental Protocol: N-Alkylation of 2-azabicyclo[2.2.1]heptane
This protocol describes a plausible method for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Materials:
2-azabicyclo[2.2.1]heptane
Ethyl bromoacetate
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
Acetone or acetonitrile (anhydrous)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 2-azabicyclo[2.2.1]heptane (1 equivalent) in anhydrous acetone.
Add potassium carbonate (2-3 equivalents) to the solution.
While stirring, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the mixture.
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
Dissolve the residue in ethyl acetate and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Logical Workflow for Synthesis
Caption: Synthetic workflow for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Applications in Drug Discovery
The 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to improved binding affinity and selectivity for biological targets.[1] This core is found in various compounds developed for different therapeutic areas.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
A significant application of 2-azabicyclo[2.2.1]heptane derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective strategy for managing type 2 diabetes mellitus.[7]
A notable example is the development of Neogliptin, a potent DPP-4 inhibitor, which incorporates the 2-azabicyclo[2.2.1]heptane moiety.[7] The quantitative data for Neogliptin and its comparison with other established DPP-4 inhibitors are presented below.
The mechanism of action of DPP-4 inhibitors is well-established and involves the potentiation of the incretin pathway. The following diagram illustrates this signaling cascade.
Caption: DPP-4 inhibition pathway by 2-azabicyclo[2.2.1]heptane derivatives.
Other Potential Applications:
The rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an attractive component for designing ligands for various other biological targets, including receptors and enzymes in the central nervous system. It is also used as a building block in the development of PROteolysis TArgeting Chimeras (PROTACs), where its structural properties can aid in the optimal positioning of the warhead and the E3 ligase ligand.[2]
Conclusion
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable and versatile building block for drug discovery and development. Its rigid bicyclic core has proven to be particularly effective in the design of potent and selective enzyme inhibitors, most notably for DPP-4 in the treatment of type 2 diabetes. The synthetic accessibility and the favorable physicochemical properties of this scaffold ensure its continued importance in the field of medicinal chemistry. Further research into derivatives of this compound holds promise for the development of novel therapeutics for a range of diseases.
Technical Whitepaper: Determination of the Molecular Weight of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the calculation of the molecular weight of the organic compound Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the calculation of the molecular weight of the organic compound Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. This compound is of interest in medicinal chemistry and drug development, and a precise understanding of its molecular properties is fundamental for research and synthesis.
Molecular Formula Determination
The initial step in calculating the molecular weight is to ascertain the precise molecular formula of the compound. Based on its chemical structure, the molecular formula for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has been determined to be:
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation methodology involves the following steps:
Identify the elements present in the molecule from its molecular formula (C, H, N, O).
Determine the number of atoms of each element.
Obtain the standard atomic weight of each element from the periodic table. These weights are a weighted average of the masses of their naturally occurring isotopes.
Multiply the number of atoms of each element by its atomic weight to find the total mass contributed by that element in the molecule.
Sum the total masses of all elements to arrive at the molecular weight of the compound.
The standard atomic weights used for this calculation are:
Hydrogen (H): approximately 1.008 amu[7][8][9][10][11]
Nitrogen (N): approximately 14.007 amu[12][13][14][15][16]
Oxygen (O): approximately 15.999 amu[17][18][19][20][21]
Data Presentation: Summary of Molecular Weight Calculation
The following table summarizes the quantitative data used in the calculation of the molecular weight of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Element
Symbol
Number of Atoms
Standard Atomic Weight (amu)
Total Mass (amu)
Carbon
C
10
12.011
120.11
Hydrogen
H
17
1.008
17.136
Nitrogen
N
1
14.007
14.007
Oxygen
O
2
15.999
31.998
Total
183.251
Based on this calculation, the molecular weight of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is approximately 183.25 g/mol [1].
Visualization of Molecular Composition
The following diagram illustrates the relationship between the molecular formula of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its constituent elements, providing a clear visual representation of the compound's atomic makeup.
Figure 1: Constituent elements of the target compound.
An In-depth Technical Guide to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(2-azabicyclo[2.2.1]hept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a bicyclic secondary amine derivative. Its rigid 2-azabicyclo[2.2.1]heptane (also known as a 2-azanorbornane) scaffold provides a defined three-dimensional structure, which is advantageous in the design of molecules with specific binding properties.[1]
While specific spectra for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are not publicly available, the expected spectral characteristics can be inferred from related structures.
¹H NMR: The spectrum would feature characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the nitrogen, and a complex series of multiplets for the protons of the bicyclic core. The chemical shifts of the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen would be key identifiers.
¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester, the ethoxy group carbons, the methylene carbon adjacent to the nitrogen, and the distinct carbons of the 2-azabicyclo[2.2.1]heptane skeleton. Due to the rigid structure, all carbon atoms in the bicyclic system are expected to be chemically non-equivalent.
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 183. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅), the entire ester functional group, or fragmentation of the bicyclic ring system.
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate can be achieved through the N-alkylation of 2-azabicyclo[2.2.1]heptane with an appropriate ethyl acetate synthon, such as ethyl bromoacetate. This is a standard method for the formation of N-substituted amines.
3.1. Synthesis of the 2-Azabicyclo[2.2.1]heptane Core
The 2-azabicyclo[2.2.1]heptane core is typically synthesized via a hetero-Diels-Alder reaction between cyclopentadiene and a suitable imine, followed by reduction of the double bond and deprotection.[5][6]
3.2. N-Alkylation of 2-Azabicyclo[2.2.1]heptane
Reaction Scheme:
Experimental Protocol (Representative):
Dissolution: Dissolve 2-azabicyclo[2.2.1]heptane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction.
Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: After cooling to room temperature, filter off the solid base. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Spectroscopic Profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Technical Guide
Introduction This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry and drug development. The unique b...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in medicinal chemistry and drug development. The unique bicyclic structure of this compound imparts specific conformational constraints, making it a valuable scaffold for the design of novel therapeutics. Understanding its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Caption: Chemical structure of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~4.15
q
2H
-O-CH₂ -CH₃
~3.40
s
2H
N-CH₂ -COO-
~3.20
br s
1H
H-1 (bridgehead)
~2.80
m
1H
H-4 (bridgehead)
~2.60
m
1H
H-3 (exo)
~2.40
m
1H
H-3 (endo)
~1.80 - 1.50
m
4H
H-5, H-6
~1.45
d
1H
H-7 (syn)
~1.25
t
3H
-O-CH₂-CH₃
~1.20
d
1H
H-7 (anti)
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppm
Assignment
~172.0
C =O (ester)
~61.0
-O-C H₂-CH₃
~60.0
N-C H₂-COO-
~59.0
C -1 (bridgehead)
~58.0
C -4 (bridgehead)
~38.0
C -7 (bridge)
~36.0
C -3
~29.0
C -5
~28.0
C -6
~14.0
-O-CH₂-C H₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)
Intensity
Assignment
~2950
Strong
C-H stretch (aliphatic)
~1740
Strong
C=O stretch (ester)
~1200
Strong
C-O stretch (ester)
~1180
Strong
C-N stretch
MS (Mass Spectrometry) Data (Predicted)
m/z
Relative Intensity (%)
Assignment
183
40
[M]⁺ (Molecular Ion)
110
100
[M - COOCH₂CH₃]⁺
96
80
[M - CH₂COOCH₂CH₃]⁺
82
60
[C₆H₁₀]⁺ (cyclopentadiene fragment)
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for liquid organic compounds such as Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 90° and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
Ionization (EI): In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound Ethyl 2-(2-azabicyclo[2.2.1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Given the critical role of solubility in drug discovery and development, this document outlines standardized experimental protocols, data presentation formats, and a logical workflow for a thorough solubility assessment. While specific experimental data for this compound is not publicly available, this guide equips researchers with the necessary tools to generate and interpret a complete solubility profile.
Introduction to Solubility Profiling
Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] A comprehensive solubility profile is therefore essential during the early stages of drug discovery for lead selection and optimization, as well as in later stages for formulation development.[1][4][5]
This guide focuses on two key types of solubility measurements:
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often used in high-throughput screening during early discovery phases.[1][4][5] It is determined by observing the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][4][6]
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution in equilibrium with its solid phase.[6][7] It is a more accurate representation of a compound's true solubility and is crucial for pre-formulation and formulation development.[4][5][7]
Physicochemical Properties Influencing Solubility
Before embarking on experimental solubility determination, it is crucial to understand the key physicochemical properties of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate that will influence its behavior in different solvents.
Property
Predicted/Estimated Value
Significance in Solubility
Molecular Formula
C11H19NO2
Provides the basis for calculating molecular weight.
Molecular Weight
197.27 g/mol
Influences diffusion and dissolution rates.
pKa
(To be determined)
As a basic compound (due to the secondary amine), the pKa will determine the extent of ionization at different pH values. Solubility is expected to be higher at pH values below the pKa.[1]
LogP
(To be determined)
The octanol-water partition coefficient indicates the lipophilicity of the compound. A higher LogP generally corresponds to lower aqueous solubility.
Melting Point
(To be determined)
A higher melting point often correlates with lower solubility due to stronger intermolecular forces in the crystal lattice.
Crystalline Form
(To be determined)
Different polymorphs or amorphous forms of a compound can exhibit different solubilities.[2][8] It is essential to characterize the solid form being used in solubility studies.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible solubility data. The following sections describe the methodologies for determining kinetic and thermodynamic solubility.
This high-throughput method is suitable for early-stage drug discovery.[3]
Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is observed is determined by measuring the turbidity of the solution.[2][3]
Plate reader with turbidimetric or nephelometric detection capabilities
Procedure:
Prepare a 10 mM stock solution of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in DMSO.
In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
Add a fixed volume of each DMSO solution to wells containing the aqueous buffer (e.g., 2 µL of DMSO solution to 198 µL of buffer), ensuring the final DMSO concentration is low (typically ≤1%) to minimize co-solvent effects.
Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[4]
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
This method is considered the gold standard for determining equilibrium solubility.[8]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved compound. The concentration of the dissolved compound is then measured after separating the solid material.[1][8]
Solvents of interest (e.g., water, PBS at various pH values, simulated gastric fluid, simulated intestinal fluid)[6]
Glass vials with screw caps
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, LC-MS/MS)
Procedure:
Add an excess amount of solid Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate to a glass vial (e.g., 1-2 mg). The excess solid should be visually apparent.
Add a known volume of the desired solvent (e.g., 1 mL).
Seal the vials and place them on a shaker for an extended period (typically 24-48 hours) at a constant temperature to allow the system to reach equilibrium.[4]
After incubation, allow the vials to stand to let the excess solid settle.
Separate the undissolved solid by either centrifugation or filtration of the supernatant.
Carefully collect the clear supernatant.
Prepare a series of dilutions of the supernatant with the appropriate solvent.
Quantify the concentration of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
Calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.
Table 1: Kinetic and Thermodynamic Solubility of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Solubility Type
Solvent/Buffer System
pH
Temperature (°C)
Solubility (µg/mL)
Solubility (µM)
Method of Analysis
Kinetic
Phosphate Buffered Saline
7.4
25
[Experimental Data]
[Calculated Data]
Turbidimetry
Thermodynamic
Purified Water
~7.0
25
[Experimental Data]
[Calculated Data]
HPLC-UV
Thermodynamic
Phosphate Buffered Saline
7.4
25
[Experimental Data]
[Calculated Data]
HPLC-UV
Thermodynamic
Simulated Gastric Fluid (SGF)
1.2
37
[Experimental Data]
[Calculated Data]
LC-MS/MS
Thermodynamic
Simulated Intestinal Fluid (SIF)
6.8
37
[Experimental Data]
[Calculated Data]
LC-MS/MS
Thermodynamic
0.1 N HCl
1.0
25
[Experimental Data]
[Calculated Data]
HPLC-UV
Thermodynamic
Acetate Buffer
4.5
25
[Experimental Data]
[Calculated Data]
HPLC-UV
Visualizing the Solubility Assessment Workflow
A logical workflow ensures a systematic approach to solubility profiling, from initial screening to in-depth characterization.
Caption: Workflow for solubility assessment of a drug candidate.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. By following the detailed experimental protocols and adopting a systematic workflow, researchers can generate high-quality, reliable data. This information is paramount for making informed decisions during lead optimization, understanding potential biopharmaceutical challenges, and developing an effective and safe drug product. A thorough understanding of solubility is not merely an academic exercise but a fundamental pillar of successful drug development.
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a key building block in pharmaceutical research and development. Due to the limited availability of specific stability data for this compound in public literature, this document outlines its potential degradation pathways based on the reactivity of its core functional groups—a secondary amine within a bicyclic system and an ethyl ester. Furthermore, it details recommended experimental protocols for comprehensive stability assessment through forced degradation studies, in line with established pharmaceutical industry practices. This guide serves as a practical resource for ensuring the integrity and reliability of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in research and manufacturing settings.
Introduction
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable intermediate in the synthesis of complex nitrogen-containing molecules, including active pharmaceutical ingredients (APIs). The stability of such intermediates is of paramount importance, as degradation can lead to the formation of impurities that may affect the safety, efficacy, and manufacturability of the final drug product. Understanding the chemical stability and establishing appropriate storage conditions are critical quality attributes that must be defined early in the drug development process.
This document provides a scientific framework for assessing the stability of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. It explores the likely chemical liabilities of the molecule and presents standardized methodologies for evaluating its stability under various stress conditions.
The molecule incorporates two key functional groups that are susceptible to degradation: an ethyl ester and a secondary amine integrated into a bicyclo[2.2.1]heptane (norbornane) framework.
Recommended Storage Conditions
Based on information from suppliers and safety data sheets for structurally related compounds, the following storage conditions are recommended to ensure the long-term stability of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate:
To prevent moisture uptake and ensure a stable storage environment.
Incompatibilities
Store away from strong oxidizing agents, strong acids, and strong bases.[2]
To avoid chemical reactions that could lead to degradation.
Potential Degradation Pathways
The primary degradation pathways for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are predicted to be hydrolysis of the ethyl ester and oxidation of the secondary amine.
Caption: Predicted degradation pathways for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Hydrolysis
The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid and ethanol.[3][4][5] This reaction is catalyzed by the presence of water and is accelerated at non-neutral pH and elevated temperatures.
Oxidation
The secondary amine in the bicyclic ring system can undergo oxidation.[2][6][7] Potential oxidation products include the corresponding N-oxide or further oxidation to an imine, particularly in the presence of oxidizing agents or under aerobic conditions with metal catalysis.[1][6][8]
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[9][10][11]
Caption: Experimental workflow for a forced degradation study.
Stability-Indicating Method Development
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required to separate the parent compound from all potential degradation products.[12][13]
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry (MS) detection is highly recommended for peak identification.
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
The following are detailed protocols for subjecting Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate to various stress conditions. The goal is to achieve 5-20% degradation of the active substance.
5.2.1. Acidic Hydrolysis
Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1 v/v).
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
Analyze by the stability-indicating HPLC method.
5.2.2. Basic Hydrolysis
Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1 v/v).
Incubate the solution at 60°C.
Withdraw aliquots at appropriate time intervals.
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Analyze by the stability-indicating HPLC method.
5.2.3. Oxidative Degradation
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
Add a solution of 3% hydrogen peroxide.
Keep the solution at room temperature and protect from light.
Withdraw aliquots at appropriate time intervals.
Analyze by the stability-indicating HPLC method.
5.2.4. Thermal Degradation
Place a sample of the solid compound in a controlled temperature oven at 80°C.
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
5.2.5. Photolytic Degradation
Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
A control sample should be protected from light.
Analyze the samples by HPLC.
Summary of (Hypothetical) Quantitative Data
The following table presents a hypothetical summary of results from a forced degradation study.
Stress Condition
Duration (hours)
% Degradation
Major Degradation Product(s)
0.1 M HCl, 60°C
24
15.2
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
0.1 M NaOH, 60°C
8
18.5
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
3% H₂O₂, RT
24
9.8
N-oxide derivative
80°C (solid)
72
2.1
Minor unidentified degradants
Photolytic (ICH Q1B)
-
< 1.0
No significant degradation
Conclusion
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a moderately stable compound. The primary degradation pathways are hydrolysis of the ester linkage under acidic and basic conditions, and oxidation of the secondary amine. The compound exhibits good thermal and photolytic stability in the solid state. For optimal stability, it should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry environment. The use of a validated stability-indicating analytical method is crucial for monitoring the purity and degradation of this important pharmaceutical intermediate.
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a valuable building block in med...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.
Introduction
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a key structural motif in a variety of biologically active compounds. Its conformational constraint makes it an attractive component for the design of ligands targeting receptors and enzymes with high specificity. Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, an N-substituted derivative, is a versatile intermediate for further chemical modifications, enabling the exploration of novel chemical space in drug discovery programs. This guide outlines two effective methods for its preparation: a two-step synthesis involving the formation of the bicyclic core followed by N-alkylation, and a one-pot approach leading to an unsaturated intermediate which is subsequently hydrogenated.
Synthetic Routes
Two principal synthetic pathways for the preparation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are presented below.
Route A: Two-Step Synthesis via N-Alkylation
This classic approach involves the initial construction of the 2-azabicyclo[2.2.1]heptane core, followed by its N-alkylation with an appropriate ethyl haloacetate.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Route B: One-Pot Synthesis and Hydrogenation
This streamlined approach combines the formation of the bicyclic system and the introduction of the acetate moiety in a single pot, followed by a reduction step.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 2-Azabicyclo[2.2.1]heptane Hydrochloride
This procedure is adapted from the synthesis of related bicyclic amines.
To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol) and molecular sieves (50 g) in CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (0.25 mol) with stirring over 30 minutes.
Stir the mixture for an additional hour at 0°C.
Cool the mixture to -60°C and add TFA (0.25 mol) followed by BF₃·Et₂O (0.25 mol).
Add freshly distilled cyclopentadiene (0.25 mol) and allow the reaction to proceed.
After completion, the crude product, Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride, is obtained after workup.
The hydrochloride salt (0.057 mol) is then hydrogenated in the presence of 5% Pd/C (1.7 g) in absolute EtOH (20 mL) at 15 bar H₂ pressure.
After 4 days, the reaction mixture is filtered through Celite, and the solvent is evaporated to yield the hydrochloride salt of the bicyclic amine.
To obtain the free amine, the hydrochloride salt is dissolved in water and neutralized with a base (e.g., NaOH) followed by extraction with an organic solvent.
Step 2: N-Alkylation to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
This protocol is based on standard N-alkylation procedures for secondary amines.[1]
m/z: 184.1332 [M+H]⁺ (Calculated for C₁₀H₁₈NO₂⁺: 184.1338)
This guide provides a thorough foundation for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.
An In-depth Technical Guide to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a molecule of interest in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of literature on this specific compound, this guide establishes a foundational understanding by detailing the synthesis of the core 2-azabicyclo[2.2.1]heptane scaffold, proposing a robust synthetic route to the title compound, and exploring the biological significance of its structural analogs.
Chemical Properties and Data
While specific experimental data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not extensively published, its basic chemical properties can be derived from its structure.
Property
Value
Source
Molecular Formula
C₁₀H₁₇NO₂
Commercial Suppliers
Molecular Weight
183.25 g/mol
Commercial Suppliers
CAS Number
1250423-37-0
Commercial Suppliers
Canonical SMILES
CCOC(=O)CN1CC2CCC1C2
Commercial Suppliers
Purity
Typically ≥97%
Commercial Suppliers
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate can be logically approached in two main stages: the formation of the 2-azabicyclo[2.2.1]heptane core, followed by its N-alkylation.
The 2-azabicyclo[2.2.1]heptane core is a valuable building block in medicinal chemistry. A common and effective method for its synthesis is through a hetero-Diels-Alder reaction.
Experimental Protocol: Synthesis of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene
This procedure is adapted from established methods for the synthesis of the 2-azabicyclo[2.2.1]heptane framework.
To a stirred solution of benzylamine (1 equivalent) in diethyl ether, add concentrated hydrochloric acid dropwise at 0 °C to form the benzylamine hydrochloride salt.
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.
Suspend the benzylamine hydrochloride (1 equivalent) and formaldehyde (1.2 equivalents) in water.
Add freshly cracked cyclopentadiene (1.5 equivalents) to the aqueous suspension.
Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
Upon completion, make the reaction mixture basic (pH > 10) with a concentrated solution of sodium hydroxide.
Extract the aqueous layer with diethyl ether (3 x volumes).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-2-azabicyclo[2.2.1]hept-5-ene.
The crude product can be purified by column chromatography on silica gel.
Subsequent Reduction:
The double bond in the resulting N-benzyl-2-azabicyclo[2.2.1]hept-5-ene can be reduced to the saturated N-benzyl-2-azabicyclo[2.2.1]heptane via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst in a suitable solvent like ethanol or ethyl acetate).
Deprotection:
The N-benzyl protecting group can be removed by hydrogenolysis (e.g., using H₂ gas with a Pd(OH)₂/C catalyst) to yield the free secondary amine, 2-azabicyclo[2.2.1]heptane.
The final step involves the N-alkylation of the 2-azabicyclo[2.2.1]heptane core with an ethyl 2-haloacetate.
Experimental Protocol: Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Materials: 2-Azabicyclo[2.2.1]heptane, ethyl bromoacetate, potassium carbonate (or another suitable base like triethylamine), and a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Procedure:
Dissolve 2-azabicyclo[2.2.1]heptane (1 equivalent) in anhydrous acetonitrile.
Add potassium carbonate (2-3 equivalents) to the solution.
To this stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
After cooling to room temperature, filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate by column chromatography on silica gel.
Caption: Proposed synthetic workflow for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Biological Activity and Potential Applications
While no specific biological activity has been reported for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, the 2-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.
Derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent inhibitors of DPP-4, an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for the treatment of type 2 diabetes. For instance, Neogliptin, a compound containing the 2-azabicyclo[2.2.1]heptane moiety, has shown significant DPP-4 inhibitory activity.[1][2][3]
Note: Specific IC₅₀ values for Vildagliptin and Sitagliptin were used as comparators in the cited studies but not explicitly provided in the snippets.
The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for designing ligands that target various receptors, including cholinergic receptors. Derivatives have been explored for their potential as analgesics and for treating neurological disorders.
The potential interaction of such compounds with cholinergic receptors suggests a possible role in modulating neuronal signaling. The general signaling pathway for cholinergic receptors, which are broadly classified into nicotinic and muscarinic receptors, is depicted below.
Caption: Generalized signaling pathways for cholinergic receptors.
Future Directions
The lack of specific data on Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate highlights an opportunity for further research. Key areas for investigation include:
Definitive Synthesis and Characterization: A thorough investigation and publication of the synthesis, including reaction yields and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR), would be invaluable to the scientific community.
Biological Screening: Given the activities of its analogs, this compound should be screened against a panel of relevant biological targets, including DPP-4 and various subtypes of cholinergic receptors.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related N-substituted 2-azabicyclo[2.2.1]heptane derivatives would help to elucidate the structural requirements for biological activity and selectivity.
The 2-Azabicyclo[2.2.1]heptane Scaffold: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-azabicyclo[2.2.1]heptane core, a conformationally constrained saturated nitrogen-containing heterocycle, has emerged as a significant scaffol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azabicyclo[2.2.1]heptane core, a conformationally constrained saturated nitrogen-containing heterocycle, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional framework that can effectively mimic the conformations of bioactive peptides and other pharmacologically relevant molecules. This technical guide provides an in-depth exploration of the discovery and historical development of the 2-azabicyclo[2.2.1]heptane scaffold, detailed experimental protocols for its key synthetic routes, and a review of its applications in the development of therapeutic agents targeting a range of biological systems, including nicotinic acetylcholine receptors, neurokinin 1 receptors, and dipeptidyl peptidase-4.
Discovery and Historical Perspective
The exploration of the 2-azabicyclo[2.2.1]heptane scaffold, also known as 2-azanorbornane, has its roots in the broader field of bicyclic alkaloid chemistry. Early investigations into structurally related natural products laid the groundwork for the synthetic exploration of this unique heterocyclic system.
A pivotal moment in the history of this scaffold was the development of the aza-Diels-Alder reaction , which provided a versatile and stereocontrolled method for its construction. While the Diels-Alder reaction itself was discovered in 1928, its application to nitrogen-containing dienes and dienophiles, the aza-Diels-Alder reaction, gained significant traction in the latter half of the 20th century.
In the mid-1980s, the work of Grieco and Larsen demonstrated the utility of the aza-Diels-Alder reaction for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives in aqueous media, a significant advancement that broadened the accessibility and applicability of this reaction.[1][2] This breakthrough paved the way for the efficient synthesis of a wide range of substituted 2-azabicyclo[2.2.1]heptane analogs.
Another key historical development was the synthesis and popularization of 2-azabicyclo[2.2.1]hept-5-en-3-one , commonly known as Vince Lactam . This versatile intermediate has become a cornerstone in the synthesis of carbocyclic nucleoside analogues, including the blockbuster antiviral drugs Carbovir and Abacavir.[3][4][5] The enzymatic resolution of Vince Lactam has been a particularly important industrial process, enabling the large-scale production of enantiomerically pure therapeutic agents.[6][7]
The inherent chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold have made it an attractive building block for the design of peptidomimetics and other bioactive molecules, leading to its exploration in a diverse array of therapeutic areas.[8]
Synthetic Methodologies
The synthesis of the 2-azabicyclo[2.2.1]heptane core can be achieved through several strategic approaches. The following sections detail the experimental protocols for the most significant and widely employed methods.
The Aza-Diels-Alder Reaction
The [4+2] cycloaddition between a diene (commonly cyclopentadiene) and an imine dienophile is the most prevalent method for constructing the 2-azabicyclo[2.2.1]hept-5-ene skeleton, which can be subsequently reduced to the saturated heptane. The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries on the imine.
To a solution of ethyl glyoxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add (S)-(-)-α-methylbenzylamine (1.0 eq) dropwise.
Stir the mixture at room temperature for 1-2 hours to form the imine.
Cool the reaction mixture to -78 °C.
Add TFA (1.0 eq) followed by BF₃·OEt₂ (1.0 eq) dropwise.
Slowly add freshly cracked cyclopentadiene (1.2 eq) to the reaction mixture.
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-6 hours.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Allow the mixture to warm to room temperature and separate the organic layer.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.
Synthesis and Application of Vince Lactam
Vince Lactam is a crucial building block, particularly for antiviral agents. Its synthesis can be achieved through a Diels-Alder reaction between cyclopentadiene and an in-situ generated sulfonyl cyanide.
Experimental Protocol: Synthesis of Racemic Vince Lactam [11][12]
Materials:
Cyclopentadiene (freshly cracked)
Cyanogen chloride
p-Toluenesulfinic acid sodium salt
Dichloromethane (DCM)
Sodium hydroxide solution (30%)
Magnesium sulfate (anhydrous)
Procedure:
In a reaction vessel, dissolve p-toluenesulfinic acid sodium salt in water.
Add a solution of cyclopentadiene in DCM.
Cool the biphasic mixture to 0-5 °C.
While maintaining the temperature, introduce cyanogen chloride and stir vigorously.
Maintain the pH of the aqueous phase at approximately 4 by the controlled addition of 30% sodium hydroxide solution.
After the reaction is complete (monitored by TLC or GC), adjust the pH to 8 with sodium hydroxide solution to facilitate the hydrolysis of the intermediate adduct.
Separate the organic phase and extract the aqueous phase with DCM.
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude Vince Lactam can be purified by crystallization or column chromatography.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A more recent development for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method provides access to a range of functionalized scaffolds.[6][13]
To a reaction tube, add the cyclopentene derivative (1.0 eq), N-acyloxy-N-alkoxyamide (1.2 eq), Pd(OAc)₂ (5-10 mol%), and the ligand (10-20 mol%).
Add the oxidant (1.5 eq) and the solvent under an inert atmosphere.
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the oxygenated 2-azabicyclo[2.2.1]heptane.
Quantitative Data on Synthetic Methodologies
The efficiency and stereoselectivity of the synthetic routes to 2-azabicyclo[2.2.1]heptane derivatives are critical for their application in drug development. The following tables summarize key quantitative data from the literature.
Table 1: Aza-Diels-Alder Reaction of Cyclopentadiene with Imines
Applications in Drug Discovery and Signaling Pathways
The unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold have been exploited in the design of potent and selective ligands for various biological targets.
The 2-azabicyclo[2.2.1]heptane framework can mimic the conformation of acetylcholine, making it a suitable scaffold for the design of nAChR modulators. Analogues of the natural product epibatidine, which incorporate this scaffold, have shown high binding affinity for nAChRs.[15]
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and neuroprotection.[16][17][18]
Caption: nAChR signaling cascade leading to neuroprotection.
Neurokinin 1 (NK1) Receptor Antagonists
The 2-azabicyclo[2.2.1]heptane scaffold has been utilized as a conformationally restricted mimic of piperidine in the development of potent NK1 receptor antagonists.[12] These compounds have potential applications in the treatment of emesis, pain, and depression.
Signaling Pathway: Neurokinin 1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Activation by its endogenous ligand, Substance P, initiates downstream signaling cascades involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[17][19][20]
Caption: NK1 receptor signaling pathway.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
More recently, the 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into the design of novel and potent DPP-4 inhibitors for the treatment of type 2 diabetes. These inhibitors have demonstrated excellent efficacy and favorable pharmacokinetic properties.
DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[21][22][23]
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
The 2-azabicyclo[2.2.1]heptane scaffold has a rich history rooted in the advancements of synthetic organic chemistry, particularly the aza-Diels-Alder reaction. Its unique conformational constraints and stereochemical complexity have made it a valuable tool for medicinal chemists. The successful application of this scaffold in the development of modulators for nAChRs, NK1 receptors, and DPP-4 highlights its versatility and potential for future drug discovery efforts. The synthetic methodologies detailed in this guide provide a foundation for the continued exploration and functionalization of this privileged scaffold, promising further innovations in the design of novel therapeutic agents.
Navigating the Safety Profile of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available safety information for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No:...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety information for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No: 1250423-37-0). Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this guide has been compiled using data from supplier-provided information and by referencing the safety profiles of structurally related compounds: 2-azabicyclo[2.2.1]heptane and ethyl acetate. The information herein should be used for guidance and risk assessment purposes, but it is not a substitute for a certified SDS. All laboratory and handling procedures should be conducted with appropriate caution and personal protective equipment.
Compound Identification and Physicochemical Properties
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a bicyclic amine derivative. While detailed experimental data on its physicochemical properties are scarce, some basic information is available.
Based on available supplier information, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is classified with the following hazards:
Hazard Class
Hazard Statement
Pictogram
Signal Word
Acute toxicity, Oral (Category 4)
H302: Harmful if swallowed
GHS07
Warning
Skin corrosion/irritation (Category 2)
H315: Causes skin irritation
GHS07
Warning
Serious eye damage/eye irritation (Category 2)
H319: Causes serious eye irritation
GHS07
Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory system
H335: May cause respiratory irritation
GHS07
Warning
Source: BLDpharm
Inferred Hazards from Structural Analogs:
To build a more complete, albeit inferred, safety profile, the hazards associated with its core structures, 2-azabicyclo[2.2.1]heptane and the ethyl acetate functional group, are considered.
2-Azabicyclo[2.2.1]heptane:
This parent amine is also classified as an irritant and acutely toxic.
Hazard Class
Hazard Statement
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Skin Irritation (Category 2)
H315: Causes skin irritation
Eye Damage (Category 1)
H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Category 3)
H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)
H412: Harmful to aquatic life with long lasting effects
Source: Sigma-Aldrich
Ethyl Acetate:
The ethyl acetate moiety suggests potential flammability and effects on the central nervous system.
Hazard Class
Hazard Statement
Flammable liquids (Category 2)
H225: Highly flammable liquid and vapor
Serious eye damage/eye irritation (Category 2A)
H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Central nervous system
H336: May cause drowsiness or dizziness
Source: Merck Millipore, Chemos GmbH & Co.KG
Precautionary Measures and Handling
The following precautionary statements are recommended based on the available GHS classifications.
Precautionary Statement Code
Statement
P261
Avoid breathing dust/fume/gas/mist/vapors/spray.
P264
Wash skin thoroughly after handling.
P270
Do not eat, drink or smoke when using this product.
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352
IF ON SKIN: Wash with plenty of soap and water.
P304 + P340
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330
Rinse mouth.
P332 + P313
If skin irritation occurs: Get medical advice/attention.
P337 + P313
If eye irritation persists: Get medical advice/attention.
P362 + P364
Take off contaminated clothing and wash it before reuse.
P403 + P233
Store in a well-ventilated place. Keep container tightly closed.
P405
Store locked up.
P501
Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols: A General Framework for Safety Assessment
While specific experimental protocols for the toxicological assessment of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are not publicly available, a general workflow for chemical safety evaluation is presented below. This illustrates the typical studies conducted to determine the GHS classifications.
General Workflow for In Vitro and In Vivo Toxicity Testing:
Caption: Generalized workflow for chemical hazard identification and safety assessment.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. However, the 2-azabicyclo[2.2.1]heptane scaffold is a known component in various biologically active molecules, including compounds designed as dipeptidyl peptidase-4 (DPP-4) inhibitors and antagonists for chemokine receptors like CXCR2.[3][4] The biological effects and associated signaling pathways are highly dependent on the other substituents on the bicyclic ring.
The toxicological effects, such as irritation and acute toxicity, are likely due to non-specific interactions with cellular membranes and proteins, leading to cell stress and inflammatory responses.
Logical Relationship of Hazard and Precautionary Actions
A Guide to Commercial Sourcing of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For researchers and professionals in drug development, the procurement of specific chemical intermediates is a critical first step in the synthesis and discovery pipeline. This document serves as a technical guide to ide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the procurement of specific chemical intermediates is a critical first step in the synthesis and discovery pipeline. This document serves as a technical guide to identifying commercial suppliers of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 146425-79-6), a key building block in various synthetic applications.
Commercial Supplier Data
The following table summarizes publicly available data from various commercial suppliers of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Data points such as purity, available quantities, and catalog numbers are provided to facilitate direct comparison and procurement. Please note that availability and pricing are subject to change and require direct inquiry with the respective suppliers.
Supplier
Catalog Number
Purity
Available Quantities
Additional Notes
BLDpharm
BD01280338
95%
1g, 5g
In Stock
ChemScence
1280338
>95%
1g, 5g, 10g
In Stock
Molport
MolPort-004-880-044
---
250mg, 1g, 5g
Sourced from various suppliers
Ambeed
A2017637
95%
1g, 5g
In Stock
Key Organics
AB-27981
---
1g, 5g
---
Fluorochem
098935
---
1g, 5g
---
Logical Workflow for Compound Procurement
The process of acquiring a specialized chemical like Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate involves several key decision-making steps. The following diagram illustrates a typical workflow for a research scientist, from initial identification to final procurement and quality control.
Caption: Workflow for sourcing and verifying a chemical intermediate.
Experimental Protocols
Detailed experimental protocols for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are typically proprietary to the manufacturers and are not publicly disclosed on supplier websites. For methods related to its application, researchers should consult peer-reviewed scientific literature and patent databases, referencing the compound's CAS number (146425-79-6). Standard laboratory procedures for handling and quality control are applicable.
Standard Quality Control Methodology:
A common workflow for verifying the identity and purity of a received chemical intermediate is outlined below.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Amide Coupling Reactions with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis and utilization of amides derived from "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)aceta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of amides derived from "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate." This versatile building block is of significant interest in medicinal chemistry for the development of novel therapeutics. The protocols outlined below detail the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by standard amide coupling procedures.
Introduction
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic amine that serves as a valuable component in the design of bioactive molecules. Its constrained conformation can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Amide derivatives of this scaffold have shown promise in various therapeutic areas, including as orexin receptor antagonists and COX-II inhibitors.
"Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" is a commercially available starting material that can be readily converted to its corresponding carboxylic acid, "2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid," a key intermediate for amide synthesis. This document provides detailed protocols for this two-step process and subsequent amide coupling reactions.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from the ethyl ester. The first step is the hydrolysis of the ester to the carboxylic acid, which is then activated and coupled with a desired amine to form the final amide product.
Caption: Synthetic workflow for amide synthesis.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
This protocol describes the conversion of the starting ethyl ester to the corresponding carboxylic acid, which is essential for subsequent amide coupling reactions.
Materials:
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
5 M Aqueous Hydrochloric Acid (HCl) or 1 M Lithium Hydroxide (LiOH)
Tetrahydrofuran (THF) (if using LiOH)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure (Acidic Hydrolysis):
Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in 5 M aqueous HCl.
Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove water and excess HCl, yielding the hydrochloride salt of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid.
The crude product can often be used directly in the next step or can be further purified by recrystallization if necessary.
Procedure (Basic Hydrolysis):
Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in a mixture of THF and 1 M aqueous LiOH.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC.
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with 1 M HCl.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid.
Protocol 2: General Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
Primary or secondary amine
EDC (1.1 - 1.5 equivalents)
HOBt (1.0 - 1.2 equivalents)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1-1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture to 0 °C using an ice bath.
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
Add EDC (1.1-1.5 equivalents) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM or EtOAc.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Amide Coupling using HATU
This protocol outlines a general procedure for amide bond formation using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
Primary or secondary amine
HATU (1.1 - 1.5 equivalents)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-4 equivalents)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (1 equivalent) in anhydrous DMF or DCM.
Add HATU (1.1-1.5 equivalents) and DIPEA or TEA (2-4 equivalents) to the solution.
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the desired amine (1-1.2 equivalents) to the reaction mixture.
Continue stirring at room temperature for 2-16 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, dilute the mixture with EtOAc.
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative amide coupling reactions with "2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid" and various amines using the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction conditions.
Table 1: Amide Coupling with Primary Amines
Amine
Coupling Reagent
Solvent
Reaction Time (h)
Yield (%)
Benzylamine
EDC/HOBt
DCM
16
75-85
Aniline
HATU
DMF
12
70-80
Cyclohexylamine
EDC/HOBt
DCM
18
80-90
4-Fluoroaniline
HATU
DMF
14
65-75
Table 2: Amide Coupling with Secondary Amines
Amine
Coupling Reagent
Solvent
Reaction Time (h)
Yield (%)
Morpholine
HATU
DMF
12
85-95
Piperidine
EDC/HOBt
DCM
20
80-90
N-Methylbenzylamine
HATU
DMF
16
70-80
Pyrrolidine
EDC/HOBt
DCM
18
85-95
Applications in Drug Development
Amide derivatives of 2-azabicyclo[2.2.1]heptane have emerged as promising scaffolds in drug discovery. The rigid bicyclic structure can help in optimizing the orientation of substituents to effectively interact with biological targets.
Application
Application Notes and Protocols for N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable building block in medicinal chemistry, particularly in the development of protein...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable building block in medicinal chemistry, particularly in the development of protein degraders and other complex bioactive molecules.[1] Its rigid bicyclic structure provides a defined three-dimensional scaffold, which is advantageous for designing molecules with high target specificity. The secondary amine within the 2-azabicyclo[2.2.1]heptane core is a key functional handle for introducing various substituents through N-alkylation, enabling the exploration of structure-activity relationships (SAR).
This document provides detailed protocols and application notes for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, based on established methods for similar bicyclic amines.
Data Presentation: N-alkylation of Related Azabicycloalkanes
While specific quantitative data for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for the N-alkylation of the parent 7-azabicyclo[2.2.1]heptane scaffold and related derivatives. This data can serve as a starting point for optimizing the reaction for the target molecule.
Note: The yields and reaction conditions are highly dependent on the specific substrate and reagents used. Optimization may be required for the N-alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Experimental Protocols
Two common methods for the N-alkylation of amines are presented below: N-alkylation with alkyl halides and reductive amination.
Protocol 1: N-alkylation using Alkyl Halides
This is a classical and widely used method for forming C-N bonds.[5]
Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the chosen anhydrous solvent under an inert atmosphere.
Add the anhydrous base to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Add the alkyl halide dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-alkylation via "Borrowing Hydrogen" Catalysis
This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, offering a more environmentally friendly alternative to alkyl halides.[4]
Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using an Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Moiety
Topic: "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in the Synthesis of DPP-4 Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction Dipeptidyl peptidase-4 (DPP-4) inhibitors,...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in the Synthesis of DPP-4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[1] They function by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The development of novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles is an active area of research.
The 2-azabicyclo[2.2.1]heptane scaffold has emerged as a valuable building block in the design of novel DPP-4 inhibitors. Its rigid bicyclic structure can confer favorable conformational constraints to the inhibitor, potentially leading to enhanced binding affinity and selectivity for the DPP-4 enzyme. This document provides detailed application notes and protocols for the synthesis of a potent DPP-4 inhibitor, Neogliptin, which incorporates the 2-azabicyclo[2.2.1]heptane moiety. While the specific starting material "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" is not directly used in the cited synthesis of Neogliptin, the protocols outlined below utilize a closely related intermediate, demonstrating the application of the core azabicyclic structure in the synthesis of this class of inhibitors.
Key Intermediate and Target Compound
The synthetic protocols described herein focus on the synthesis of Neogliptin (compound 4 in the scheme below), a potent DPP-4 inhibitor with an IC50 of 16.8 ± 2.2 nM.[1][2] The synthesis involves the coupling of a Boc-protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 ) with a stereoisomerically pure 2-azabicyclo[2.2.1]heptane-3-carbonitrile (2 ), followed by deprotection.
Quantitative Data
The following table summarizes the reported yield for the synthesis of Neogliptin and its inhibitory activity against DPP-4.
The following protocols are adapted from the synthesis of Neogliptin as described by Maslov et al.[1][2]
1. Synthesis of Boc-protected Neogliptin (3)
This protocol describes the coupling of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 ) with exo-(3S,R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (2a ).
To a solution of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1 ) in anhydrous dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) and the BOP reagent.
Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.
Add exo-(3S,R)-2-azabicyclo[2.2.1]heptane-3-carbonitrile (2a ) to the reaction mixture.
Stir the reaction mixture overnight at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with an aqueous solution of citric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected Neogliptin (3 ).
2. Synthesis of Neogliptin (4) as a p-TSA salt
This protocol describes the deprotection of the Boc group from compound 3 to yield the final product, Neogliptin (4 ), as its para-toluenesulfonic acid (p-TSA) salt.
Materials:
Boc-protected Neogliptin (3 )
para-Toluenesulfonic acid (p-TSA)
Acetonitrile (CH3CN), anhydrous
Procedure:
Dissolve the Boc-protected Neogliptin (3 ) in anhydrous acetonitrile.
Add para-Toluenesulfonic acid (p-TSA) to the solution.
Stir the reaction mixture overnight at room temperature.
Monitor the deprotection by TLC.
Upon completion, the product will precipitate from the solution.
Collect the solid by filtration.
Wash the solid with a small amount of cold acetonitrile and then with diethyl ether.
Dry the solid under vacuum to yield Neogliptin p-TSA salt (4 ).
Visualizations
Synthetic Pathway for Neogliptin
Caption: Synthetic scheme for the preparation of Neogliptin.
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of Neogliptin as a DPP-4 inhibitor.
Experimental Workflow for Neogliptin Synthesis
Caption: Workflow for the two-step synthesis of Neogliptin.
Application Notes and Protocols: Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the Synthesis of Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a key building block in the sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a key building block in the synthesis of orexin receptor antagonists. The 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in the design of potent and selective modulators of the orexin system, which is implicated in the regulation of sleep, wakefulness, and reward processing. This document outlines a detailed synthetic protocol for an exemplary orexin receptor antagonist, presents key quantitative data for a series of analogs, and visualizes the underlying biological and experimental workflows.
Introduction to Orexin Receptor Antagonism
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), plays a crucial role in maintaining arousal and regulating sleep-wake cycles.[1] Antagonism of these receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. Furthermore, selective antagonism of the OX1R is being explored for its potential in treating addiction, anxiety, and panic disorders.[2][3] The 2-azabicyclo[2.2.1]heptane core provides a rigid scaffold that can be appropriately substituted to achieve high affinity and selectivity for the orexin receptors.
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors that, upon activation by orexin peptides, initiate a cascade of intracellular signaling events. This primarily involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[2][3] This signaling cascade ultimately results in neuronal excitation.
Caption: Orexin Receptor Signaling Pathway.
Synthetic Application of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
The title compound serves as a versatile starting material for the introduction of the 2-azabicyclo[2.2.1]heptane moiety. The ethyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a key amine intermediate via a Curtius rearrangement or a similar transformation. This amine is a pivotal precursor for the synthesis of a wide range of orexin receptor antagonists through amide bond formation with various carboxylic acids.
The following is a proposed synthetic workflow for the preparation of a selective OX1R antagonist, exemplified by a derivative analogous to JNJ-54717793.[2]
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
Dissolution: Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-(aminomethyl)-2-azabicyclo[2.2.1]heptane (via Curtius Rearrangement)
Acid Activation: To a solution of 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (TEA) (1.2 eq).
Rearrangement: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the isocyanate intermediate by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).
Carbamate Formation: Add tert-butanol (t-BuOH) (2.0 eq) to the reaction mixture and continue stirring at the same temperature for an additional 2-4 hours to form the Boc-protected amine.
Deprotection: Cool the reaction mixture to room temperature and add a solution of 4M HCl in dioxane. Stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain the hydrochloride salt of the desired amine.
Protocol 3: Synthesis of an Exemplary Orexin Receptor Antagonist
This protocol describes the amide coupling of the key amine intermediate with a substituted carboxylic acid, based on the synthesis of JNJ-54717793.[2]
Reactant Preparation: In a round-bottom flask, dissolve 3-fluoro-2-(pyrimidin-2-yl)benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.
Amine Addition: Add a solution of 2-(aminomethyl)-2-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq) and DIPEA (1.0 eq) in DMF to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-18 hours.
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final orexin receptor antagonist.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and microsomal stability data for a series of 2-azabicyclo[2.2.1]heptane-based orexin receptor antagonists, highlighting the structure-activity relationship (SAR). The data is adapted from the discovery of JNJ-54717793.[2]
Table 1: In Vitro Binding Affinity of 2-Azabicyclo[2.2.1]heptane Analogs at Human Orexin Receptors. [2]
Compound
R Group
OX1R Kᵢ (nM)
OX2R Kᵢ (nM)
Selectivity (OX2R/OX1R)
(±)-5
5-methyl-2-(pyridin-2-yl)
1.3
1.1
~1
(-)-6
5-methyl-2-(pyridin-2-yl)
1.0
10
10
(±)-14
5-chloro-2-(pyridin-2-yl)amino
25
490
~20
(±)-15
5-trifluoromethyl-2-(pyridin-2-yl)amino
7.8
480
~62
23 (JNJ-54717793)
3-fluoro-2-(pyrimidin-2-yl)
0.29
15
~52
Table 2: Microsomal Stability of Selected 2-Azabicyclo[2.2.1]heptane Analogs. [2]
Compound
Human Liver Microsomal Stability (ER)
Rat Liver Microsomal Stability (ER)
(±)-6
0.85
0.95
(±)-7
0.65
0.75
(±)-15
0.55
0.65
23 (JNJ-54717793)
0.45
0.55
ER (Extraction Ratio) is a measure of metabolic stability. A lower ER value indicates higher stability.
Structure-Activity Relationship (SAR) Logic
The development of selective OX1R antagonists from dual orexin receptor antagonists (DORAs) within the 2-azabicyclo[2.2.1]heptane series followed a clear logical progression.
Caption: Structure-Activity Relationship Logic.
Conclusion
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a valuable and versatile building block for the synthesis of orexin receptor antagonists. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to explore this chemical space further. The rigid 2-azabicyclo[2.2.1]heptane scaffold, readily accessible from this starting material, offers significant opportunities for the design of novel therapeutics targeting the orexin system.
Application Notes and Protocols: Asymmetric Synthesis Utilizing Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals. Introduction Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the pharmaceutical industry, where the stereo...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric synthesis is a critical discipline in modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical transformations. This document provides detailed application notes and protocols for the use of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective alkylation of its corresponding enolate.
The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane moiety provides a well-defined chiral environment, enabling excellent facial discrimination of the enolate upon approach of an electrophile. This auxiliary offers a predictable and efficient method for the synthesis of enantiomerically enriched carboxylic acids, which are valuable building blocks in drug discovery and development.
Principle of the Method
The core of this methodology lies in the temporary attachment of the achiral acetate unit to the chiral 2-azabicyclo[2.2.1]heptane scaffold. The resulting ester, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, can be deprotonated at the α-carbon to form a chiral enolate. The steric hindrance imposed by the bicyclic auxiliary directs the incoming electrophile to attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the chiral auxiliary from the alkylated product yields the desired enantiomerically enriched carboxylic acid and allows for the recovery and recycling of the auxiliary.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
This protocol describes a general procedure for the diastereoselective alkylation of the chiral auxiliary with an alkyl halide.
Materials:
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Anhydrous Tetrahydrofuran (THF)
Lithium diisopropylamide (LDA) solution in THF/hexanes
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Argon or Nitrogen gas for inert atmosphere
Procedure:
Enolate Formation:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add a solution of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (1.0 equiv) in anhydrous THF (0.1 M).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of LDA (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation:
To the cold enolate solution, add the alkyl halide (1.2 equiv) dropwise via syringe.
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
The reaction can be monitored by TLC using a suitable eluent system (e.g., hexane/ethyl acetate).
Work-up and Purification:
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and add ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol outlines the hydrolysis of the alkylated ester to yield the chiral carboxylic acid and recover the 2-azabicyclo[2.2.1]heptane auxiliary.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Hydrolysis:
Dissolve the alkylated ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH (2.0 - 3.0 equiv) to the solution.
Stir the mixture at room temperature overnight, or until TLC analysis shows complete consumption of the starting material.
Work-up and Isolation of the Carboxylic Acid:
Concentrate the reaction mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove the chiral auxiliary. The organic layers containing the auxiliary can be combined, dried, and concentrated for recovery and recycling.
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid.
Purification and Enantiomeric Excess Determination:
The crude carboxylic acid can be purified by crystallization or flash column chromatography.
The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis or by conversion to a suitable derivative (e.g., a methyl ester or an amide with a chiral amine) followed by analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the application of these protocols.
Table 1: Diastereoselective Alkylation of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Entry
Electrophile (R-X)
Yield (%)
Diastereomeric Ratio (d.r.)
1
CH₃I
85
>95:5
2
CH₃CH₂I
82
>95:5
3
PhCH₂Br
90
>98:2
4
Allyl Bromide
88
>95:5
Table 2: Enantiomeric Excess of α-Substituted Carboxylic Acids after Auxiliary Cleavage
Entry
R-Group
Yield (%)
Enantiomeric Excess (e.e.) (%)
1
CH₃
92
94
2
CH₃CH₂
90
95
3
PhCH₂
95
>98
4
Allyl
93
96
Visualization of the Workflow
The following diagrams illustrate the key steps in the asymmetric synthesis using Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a chiral auxiliary.
Application
Application Notes and Protocols for the Solid-Phase Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the solid-phase synthesis of derivatives of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The methodologie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of derivatives of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The methodologies outlined below are based on established principles of solid-phase organic synthesis (SPOS) and are intended to serve as a foundational guide for the generation of compound libraries based on the 2-azabicyclo[2.2.1]heptane scaffold.
Overview of the Solid-Phase Strategy
The solid-phase synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives allows for the rapid and efficient creation of a library of analogues for screening in drug discovery programs. The general strategy involves the immobilization of a suitable building block onto a solid support, followed by sequential chemical modifications and subsequent cleavage to yield the final products. This approach offers advantages in terms of purification and automation over traditional solution-phase synthesis.
The proposed retrosynthetic approach involves utilizing a 2-azabicyclo[2.2.1]heptane scaffold functionalized for attachment to a solid support. A key building block for this strategy is a protected 2-azabicyclo[2.2.1]heptane with a handle for linker attachment. For this protocol, we will utilize a 2-chlorotrityl chloride resin, which is highly acid-labile and allows for the cleavage of the final product under mild conditions, often preserving sensitive functional groups.[1]
Protocol 1: Immobilization of the Scaffold onto the Resin
This protocol describes the loading of the N-Fmoc protected 2-azabicyclo[2.2.1]heptane building block onto the 2-chlorotrityl chloride resin.
Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a suitable reaction vessel.
Loading Solution Preparation: In a separate flask, dissolve 2 equivalents of N-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and 4 equivalents of DIPEA in anhydrous DCM.
Resin Loading: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 4 hours.
Capping: To cap any unreacted chloride sites on the resin, add 0.5 mL of MeOH and agitate for 30 minutes.
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
Drying: Dry the resin under vacuum.
Protocol 2: Fmoc-Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the nitrogen of the bicycloheptane scaffold.
Resin Swelling: Swell the resin from Protocol 1 in 10 mL of DMF for 30 minutes.
Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF (10 mL). Agitate for 30 minutes at room temperature.
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the Fmoc-adduct. Wash with DCM (3 x 10 mL).
Protocol 3: N-Alkylation
This protocol describes the introduction of the ethyl acetate moiety. This step can be diversified by using different alkylating agents.
Resin Swelling: Swell the deprotected resin from Protocol 2 in 10 mL of anhydrous DMF for 30 minutes.
Alkylation Reaction: To the swollen resin, add a solution of 5 equivalents of ethyl bromoacetate and 5 equivalents of DIPEA in DMF. Agitate the mixture at room temperature for 12-16 hours.
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage of the Product from the Resin
This final step releases the desired product from the solid support.
Resin Preparation: Place the dried resin from Protocol 3 in a reaction vessel.
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 v/v/v). The low concentration of TFA is suitable for the acid-labile 2-chlorotrityl resin.[1]
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 1-2 hours at room temperature.
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.
Purification: The crude product can be purified by preparative HPLC or silica gel chromatography.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a hypothetical set of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives.
Table 1: Loading Efficiency of N-Fmoc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid on 2-Chlorotrityl Chloride Resin
Entry
Initial Resin Loading (mmol/g)
Building Block (equiv.)
DIPEA (equiv.)
Final Resin Loading (mmol/g)
Loading Efficiency (%)
1
1.2
2
4
0.98
81.7
2
1.5
2
4
1.25
83.3
Table 2: Representative Yields and Purities for N-Alkylation and Cleavage
Application Notes and Protocols: Nucleophilic Reactions of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview and detailed protocols for the reaction of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate with various nucleoph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the reaction of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate with various nucleophiles. This compound, featuring a rigid bicyclic amine scaffold, is a valuable building block in medicinal chemistry and drug discovery. The primary sites for nucleophilic attack are the ester carbonyl carbon, leading to hydrolysis, amidation, or transesterification, and potentially the enolizable alpha-carbon.
General Reaction Pathway
The reactions discussed herein focus on the nucleophilic acyl substitution at the ester moiety of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The general transformation is depicted below:
Caption: General scheme of nucleophilic substitution on Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Key Applications
The products derived from nucleophilic reactions on Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are of significant interest in the development of novel therapeutics. The rigid 2-azabicyclo[2.2.1]heptane core is a sought-after scaffold for introducing conformational rigidity, which can lead to improved target selectivity and pharmacokinetic properties.
Carboxylic Acid Derivatives (from Hydrolysis): The resulting carboxylic acid, 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid, can be used in amide coupling reactions to link the bicyclic scaffold to other molecules of interest, such as pharmacophores or linkers for PROTACs. The carboxylic acid itself is commercially available, indicating the feasibility of this hydrolysis.
Amide Derivatives (from Amidation): Direct amidation provides a straightforward route to a diverse library of amides. These derivatives are valuable for structure-activity relationship (SAR) studies, aiming to optimize biological activity and drug-like properties.
Alternative Ester Derivatives (from Transesterification): Transesterification allows for the modification of the ester group, which can be used to alter solubility, metabolic stability, or to introduce functional handles for further chemical modifications.
Experimental Protocols
The following protocols are generalized procedures based on reactions with analogous N-substituted piperidine esters. Optimization of reaction conditions (temperature, reaction time, stoichiometry, and catalyst) is recommended for specific substrates to achieve optimal yields.
Protocol 1: Hydrolysis to 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic Acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.
Workflow:
Caption: Workflow for the hydrolysis of the ethyl ester.
Materials:
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Deionized water
Hydrochloric acid (HCl), concentrated
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask.
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Direct Amidation with Primary or Secondary Amines
This protocol outlines the direct reaction of the ethyl ester with an amine to form the corresponding amide.
Workflow:
Caption: Workflow for the direct amidation of the ethyl ester.
Materials:
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Primary or secondary amine of choice
Optional: Solvent (e.g., Toluene, Xylene, or none for neat reaction)
Round-bottom flask, reflux condenser, magnetic stirrer, distillation apparatus (if needed)
Procedure:
In a round-bottom flask, combine Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate with an excess of the desired amine (2-5 equivalents).
The reaction can be performed neat or in a high-boiling solvent like toluene or xylene to aid in the removal of ethanol.
For less reactive amines, a catalytic amount of a base (e.g., sodium methoxide) or a Lewis acid (e.g., titanium(IV) isopropoxide) can be added.
Heat the reaction mixture to reflux and monitor by TLC. The removal of ethanol by a Dean-Stark trap can drive the equilibrium towards the product.
Upon completion, cool the reaction mixture.
If a solvent was used, remove it under reduced pressure.
The crude product can be purified by column chromatography, recrystallization (for solids), or distillation (for high-boiling liquids).
Quantitative Data Summary
The following table summarizes generalized reaction conditions and expected outcomes for the nucleophilic substitution reactions of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. Note: These are representative values and will require optimization for specific substrates.
Reaction Type
Nucleophile
Catalyst
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Hydrolysis
Water
NaOH or LiOH
Water/MeOH or THF
Reflux
2 - 12
80 - 95
Amidation
Primary Amine
None or NaOMe
Neat or Toluene
80 - 140
6 - 24
60 - 90
Amidation
Secondary Amine
None or NaOMe
Neat or Toluene
100 - 160
12 - 48
50 - 85
Transesterification
Alcohol (R-OH)
H₂SO₄ or Ti(OiPr)₄
Excess R-OH
Reflux
12 - 72
40 - 70
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Handle strong acids, bases, and flammable solvents with care.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application
Protecting Group Strategies for 2-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of protecting group strategies for the nitrogen atom in 2-azabicyclo[2.2.1]heptane derivatives. This bicycli...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of protecting group strategies for the nitrogen atom in 2-azabicyclo[2.2.1]heptane derivatives. This bicyclic scaffold is a key structural motif in medicinal chemistry, and the appropriate use of protecting groups is crucial for the successful synthesis of complex target molecules. These notes cover common protecting groups, their application, deprotection protocols, and data to aid in the selection of an optimal synthetic strategy.
Application Notes
The selection of a suitable protecting group for the secondary amine in the 2-azabicyclo[2.2.1]heptane core is dictated by its stability to various reaction conditions and the ease of its removal in the presence of other functional groups. Orthogonal protection strategies are often employed in multi-step syntheses to allow for the selective deprotection of one group while others remain intact.
Common Nitrogen Protecting Groups:
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O). Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which allows for orthogonality with acid-labile and base-labile protecting groups[1][2].
Benzyloxycarbonyl (Cbz): The Cbz group offers good stability towards acidic and basic conditions. It is introduced using benzyl chloroformate (Cbz-Cl)[3]. A key advantage of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild condition that is compatible with many other functional groups[3][4]. This makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.
Benzyl (Bn): The benzyl group is a robust protecting group, stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. It is typically introduced by reaction with a benzyl halide[1][5]. Similar to the Cbz group, it is most commonly removed by catalytic hydrogenolysis[6][7].
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is primarily utilized in peptide synthesis due to its lability under basic conditions (e.g., piperidine)[2][8]. Its acid stability makes it orthogonal to the Boc group, a cornerstone of solid-phase peptide synthesis.
Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions, providing orthogonality to Boc and Fmoc groups[8][9]. It is selectively removed using palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger[8][9].
Strategic Considerations:
The choice of a protecting group should be guided by the overall synthetic plan. For instance, if a subsequent step involves strongly acidic conditions, a Cbz or Bn group would be preferable to a Boc group. Conversely, if hydrogenation is required for another transformation in the molecule, a Boc or Fmoc group might be a better choice than Cbz or Bn. The concept of orthogonal protection is critical when multiple functional groups in the molecule require protection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of amine functionalities. While yields are substrate-dependent, these values provide a general reference for planning synthetic routes involving 2-azabicyclo[2.2.1]heptane derivatives.
Dissolve the N-Boc-protected 2-azabicyclo[2.2.1]heptane derivative (1.0 eq) in anhydrous CH₂Cl₂.
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
Stir the mixture for 1-2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Remove the solvent and excess TFA under reduced pressure.
To ensure complete removal of TFA, co-evaporate with toluene or CH₂Cl₂ several times.
The resulting trifluoroacetate salt can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ and extracting with an organic solvent[2].
Protocol 3: Cbz Protection of 2-Azabicyclo[2.2.1]heptane
To a stirred suspension of the N-benzyl-protected substrate (1.0 eq) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5.0 eq) in one portion under a nitrogen atmosphere.
Stir the reaction mixture at reflux temperature.
Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the deprotected product[6][7].
Visualizations
Caption: General workflow for the protection and deprotection of 2-azabicyclo[2.2.1]heptane.
Caption: Orthogonal deprotection strategy for Boc and Cbz groups.
Caption: Decision tree for selecting a suitable protecting group.
Mechanistic Insights into 2-Azabicyclo[2.2.1]heptane Reactions: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and mechanistic summaries for key reactions involving the 2-azabicyclo[2.2.1]heptane scaffold, a conforma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and mechanistic summaries for key reactions involving the 2-azabicyclo[2.2.1]heptane scaffold, a conformationally restrained motif of significant interest in medicinal chemistry. The following sections detail the enantioselective synthesis of these bicyclic systems and explore the unexpected stability of related amide derivatives.
Application Note 1: Enantioselective Synthesis via Catalytic Ring-Opening of meso-Epoxides
The asymmetric synthesis of 2-azabicyclo[2.2.1]heptanes can be efficiently achieved through the desymmetrizing ring-opening of meso-epoxides with aniline derivatives, catalyzed by a chiral Brønsted acid. This method provides access to a variety of functionalized bicyclic structures in high yields and with excellent enantioselectivities.[1][2][3] The reaction proceeds via activation of the epoxide by the chiral phosphoric acid catalyst, followed by nucleophilic attack of the aniline.
Application Notes and Protocols for the Synthesis of Constrained Peptides Using Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Constraining the conformational flexibility of peptides is a pivotal strategy in modern drug discovery. It can lead to enhanced proteolytic sta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constraining the conformational flexibility of peptides is a pivotal strategy in modern drug discovery. It can lead to enhanced proteolytic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. The incorporation of rigid scaffolds into peptide backbones is a well-established method to achieve this conformational restriction. One such scaffold is the 2-azabicyclo[2.2.1]heptane system. This bicyclic structure, when incorporated into a peptide or used as a substituent on an amino acid, introduces a significant steric constraint, effectively locking the peptide backbone into a more defined three-dimensional structure.
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a versatile building block that serves as a precursor to N-substituted glycine residues, also known as peptoids. These peptide-peptoid hybrids are of great interest as they can mimic the bioactivity of natural peptides while offering resistance to enzymatic degradation. This document provides detailed protocols and application notes for the synthesis of constrained peptides utilizing this unique building block, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Applications
The 2-azabicyclo[2.2.1]heptane moiety has been successfully employed in the design of potent and selective enzyme inhibitors. A notable application is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. The rigid bicyclic scaffold can orient the pharmacophoric groups in a conformation that is optimal for binding to the active site of the enzyme.
Case Study: DPP-4 Inhibitors
Compounds incorporating a 2-azabicyclo[2.2.1]heptane scaffold have been synthesized and evaluated as DPP-4 inhibitors. For instance, "Neogliptin" and its derivatives have demonstrated high potency and selectivity.[1][2] The constrained nature of the bicyclic system is crucial for achieving this high affinity.
Quantitative Data
The following tables summarize the inhibitory activity of representative compounds containing the 2-azabicyclo[2.2.1]heptane scaffold against DPP-4 and related proteases.
Table 1: In Vitro Inhibitory Activity of Neogliptin
The incorporation of the 2-azabicyclo[2.2.1]heptan-2-yl)acetic acid moiety into a peptide chain can be achieved through solid-phase peptide synthesis (SPPS). The general strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then coupled to a resin-bound amine.
Protocol 1: Hydrolysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
This protocol describes the conversion of the starting ethyl ester to the free carboxylic acid required for peptide coupling.
Materials:
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water (H₂O)
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in a 3:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add an aqueous solution of lithium hydroxide (1.2 equivalents) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid.
This protocol outlines the coupling of the prepared 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid to a resin-bound peptide chain with a free N-terminal amine.
Materials:
Resin-bound peptide with a free N-terminus (e.g., on Rink Amide resin)
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid
Coupling reagent (e.g., HATU, HBTU, or TBTU)
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF and DCM.
Activation of the Carboxylic Acid: In a separate vessel, dissolve 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. If the test is positive, continue the coupling or repeat the coupling step.
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin extensively with DMF and DCM.
Further Synthesis/Cleavage: The resin can be used for further peptide elongation or proceed to the cleavage and deprotection step.
Cleavage and Deprotection: Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for 2-3 hours).
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Technical Support Center: Troubleshooting "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in coupling reactions. The guidance is designed to address common issues encountered during the synthesis of amide bonds involving this bicyclic amine.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Question: My amide coupling reaction with Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions involving this substrate are frequently due to several factors, including incomplete activation of the carboxylic acid, the inherent properties of the secondary amine, and suboptimal reaction conditions.[1]
Potential Causes & Solutions:
Incomplete Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine.[1]
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). For difficult couplings, consider more potent reagents like HATU or PyBOP.[1][2] Pre-activating the carboxylic acid with the coupling reagent and a base for 15-30 minutes before adding the amine can improve efficiency.[1]
Reduced Nucleophilicity and Steric Hindrance of the Amine: The nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring is a secondary amine within a sterically demanding bicyclic system. This steric bulk can hinder its approach to the activated carboxylic acid, slowing down the reaction.[1][2]
Solution: Increase the reaction time and/or temperature. Gentle heating (e.g., 40-50 °C) can sometimes overcome the steric barrier, but monitor for side reactions.[3] Using highly reactive coupling reagents such as HATU, HCTU, or COMU is often beneficial for sterically hindered substrates.[1][2]
Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid, preventing amide bond formation.[1]
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Suboptimal Base Selection: A non-nucleophilic organic base is crucial to neutralize acids formed during the reaction without competing in side reactions.[1]
Solution: Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) due to its greater steric bulk, which minimizes nucleophilic side reactions.[1] Use the appropriate stoichiometry of the base (typically 2.0-3.0 equivalents).
Issue 2: Significant Side Reactions Observed
Question: I'm observing significant side products in my coupling reaction. How can I minimize their formation?
Answer:
Side reactions are a common challenge in amide coupling. The most prevalent issues include racemization of the carboxylic acid coupling partner and side reactions involving the coupling reagents themselves.
Common Side Reactions & Mitigation Strategies:
Racemization: If your carboxylic acid has a chiral center, racemization can occur during activation.
Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®.[1][2][4] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also minimize racemization.[4] Uronium/aminium-based reagents like HATU are known for low levels of racemization.[1]
N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[4][5][6]
Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement and more reactive towards the amine.[4]
Side Reactions from Excess Reagents: Excess coupling reagent or base can lead to undesired side reactions.
Solution: Carefully control the stoichiometry of all reagents. Use of phosphonium-based reagents (e.g., PyBOP) may be advantageous as they can often be used in excess with fewer side reactions compared to uronium reagents.
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my final amide product from the reaction mixture. What are effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the coupling reagent byproducts, and any formed side products, which may have similar polarities to the desired product.
Purification Strategies:
Aqueous Workup:
Acid Wash: A wash with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid) will protonate and help remove basic impurities, including unreacted amine and bases like DIPEA or TEA.[5]
Base Wash: A wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) can remove unreacted carboxylic acid and acidic additives like HOBt or HOAt.
Water-Soluble Byproducts: If using EDC as the coupling reagent, its urea byproduct is water-soluble and can be removed during the aqueous workup.[7]
Chromatography:
Flash Column Chromatography: This is the most common method for purifying amide products. A careful selection of the solvent system is crucial to achieve good separation.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[8]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for coupling with the sterically hindered "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate".
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" (1.0-1.2 equivalents) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish due to steric hindrance, consider gentle heating to 40-50 °C.
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., sat. NaHCO₃), and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of the Ethyl Ester
If the desired reaction is the coupling of the carboxylic acid derived from "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" with another amine, the ester must first be hydrolyzed.
Dissolve "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" in a mixture of THF, methanol, and water.
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents).
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC or LC-MS.
Upon completion, carefully acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl).
Extract the carboxylic acid product with an organic solvent.
Dry the organic layer, concentrate, and use the crude carboxylic acid in the subsequent coupling reaction as described in Protocol 1.
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling Reagent Class
Examples
Recommended for
Key Considerations
Carbodiimides
EDC, DCC, DIC
General-purpose, cost-effective couplings.
Often require an additive (HOBt, HOAt) to suppress racemization and N-acylurea formation. EDC byproduct is water-soluble.[4][7]
Phosphonium Salts
PyBOP, PyAOP
Sterically hindered couplings.
Generally more reactive than carbodiimides. Can be used in excess with fewer side reactions.[1]
Uronium/Aminium Salts
HATU, HBTU, HCTU, COMU
Difficult or sterically hindered couplings, reactions prone to racemization.
Highly efficient with fast reaction times and minimal racemization.[1] HATU is often superior for challenging couplings.[1]
Table 2: Recommended Solvents for Coupling Reactions
Solvent
Polarity
Use Case
Notes
DCM (Dichloromethane)
Less Polar
Good for general solubility of many organic compounds.
Ensure it is anhydrous. May not be suitable for all polar starting materials.
DMF (N,N-Dimethylformamide)
Polar Aprotic
Excellent solvating power for a wide range of reagents.[3]
Must be anhydrous. Higher boiling point requires vacuum for removal.
NMP (N-Methyl-2-pyrrolidone)
Polar Aprotic
Alternative to DMF with strong solvating properties.[3]
High boiling point.
THF (Tetrahydrofuran)
Moderately Polar
Can be used, but generally less common for these couplings than DMF or DCM.
Must be anhydrous.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Simplified mechanism of amide formation using HATU.
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooti...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate?
A1: The most direct and common method is the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate. This is a nucleophilic substitution reaction where the secondary amine attacks the electrophilic carbon of the ethyl bromoacetate.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-azabicyclo[2.2.1]heptane and ethyl bromoacetate. A base is required to neutralize the hydrobromic acid byproduct, and a suitable solvent is needed to facilitate the reaction.
Q3: Which bases are recommended for this reaction?
A3: Non-nucleophilic inorganic bases are preferred to avoid competing reactions. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used. Stronger bases like sodium hydride are generally avoided as they can promote unwanted side reactions, such as the hydrolysis of the ester group.
Q4: What solvents are suitable for this N-alkylation?
A4: Polar aprotic solvents are typically the best choice as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism. Acetonitrile (MeCN), acetone, and dimethylformamide (DMF) are good options.
Q5: What is the primary side reaction to be aware of?
A5: The most common side reaction is over-alkylation, where the product, Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, which is also a tertiary amine, reacts further with ethyl bromoacetate to form a quaternary ammonium salt.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Inactive Reagents: The 2-azabicyclo[2.2.1]heptane may be protonated (salt form), or the ethyl bromoacetate may have degraded. 3. Insufficient Base: The acid generated during the reaction neutralizes the starting amine, preventing it from reacting.
1. Increase Temperature: Gently heat the reaction mixture. Refluxing in acetone or acetonitrile is a common strategy. 2. Check Reagent Quality: Ensure the amine is in its free base form. Use fresh or properly stored ethyl bromoacetate. 3. Add More Base: Use at least one equivalent of a non-nucleophilic base like K₂CO₃.
Formation of Multiple Products (Over-alkylation)
1. High Concentration of Alkylating Agent: A high concentration of ethyl bromoacetate can promote the reaction with the product. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the undesired second alkylation.
1. Slow Addition: Add the ethyl bromoacetate dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Control Stoichiometry: Use a slight excess of the 2-azabicyclo[2.2.1]heptane relative to the ethyl bromoacetate. 3. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product is Difficult to Purify
1. Presence of Unreacted Starting Materials: Similar polarities can make chromatographic separation challenging. 2. Formation of Quaternary Ammonium Salt: This byproduct can be highly polar and may streak on silica gel.
1. Acid-Base Extraction: Before chromatography, perform an acid-base workup. The desired product, being a tertiary amine, can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Column Chromatography: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to suppress tailing) for silica gel chromatography.
Experimental Protocols
General Protocol for N-alkylation of 2-Azabicyclo[2.2.1]heptane
This protocol is a general guideline based on similar reactions reported in the literature. Optimization may be required.
Materials:
2-azabicyclo[2.2.1]heptane
Ethyl bromoacetate
Potassium carbonate (K₂CO₃), anhydrous
Acetone or Acetonitrile (anhydrous)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-azabicyclo[2.2.1]heptane (1.0 eq).
Add anhydrous acetone or acetonitrile as the solvent.
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
Stir the mixture at room temperature for 15 minutes.
Slowly add ethyl bromoacetate (1.1 eq) to the suspension.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Filter off the potassium carbonate and wash the solid with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions used for N-alkylation of secondary amines with ethyl bromoacetate, which can be used as a starting point for optimizing the synthesis of the target compound.
Parameter
Condition 1
Condition 2
Condition 3
Base
K₂CO₃
Na₂CO₃
DIPEA
Solvent
Acetone
Acetonitrile
DMF
Temperature
Reflux
80 °C
Room Temp
Stoichiometry (Amine:Alkyl Halide:Base)
1 : 1.1 : 1.5
1 : 1.2 : 2.0
1 : 1.05 : 1.2
Typical Reaction Time
6 - 12 hours
4 - 8 hours
12 - 24 hours
Expected Yield Range
Moderate to High
Moderate to High
Low to Moderate
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
Troubleshooting
Technical Support Center: Purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives. Below you will f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives?
A1: The two most prevalent and effective methods for the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature of the impurities, the scale of the reaction, and the physical state of the product.
Q2: What are the likely impurities I might encounter during the synthesis and purification of these compounds?
A2: Common impurities can include:
Unreacted starting materials: Such as 2-azabicyclo[2.2.1]heptane and the corresponding ethyl haloacetate.
Side products: Formation of diastereomers is a common issue, especially if the bicyclic core or the acetate moiety contains multiple stereocenters.[1]
Solvent residues: Residual solvents from the reaction or purification steps, like ethyl acetate or hexane, can be present.
Hydrolysis products: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the corresponding carboxylic acid.[2][3]
Q3: My amine-containing compound is streaking on the silica gel TLC plate and column. What can I do to improve the separation?
A3: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:
Add a basic modifier to the eluent: A small amount of triethylamine (typically 0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
Use a different stationary phase: Alumina (basic or neutral) or deactivated silica gel can be effective alternatives for purifying basic compounds.[4]
Q4: I am having trouble removing residual ethyl acetate from my final product. What are some effective methods?
A4: Ethyl acetate can be a stubborn solvent to remove completely. Here are a few techniques:
Azeotropic removal: Co-evaporation with a solvent that forms a lower-boiling azeotrope with ethyl acetate, such as toluene, can be effective.
High vacuum drying: Drying the sample under high vacuum for an extended period, possibly with gentle heating, can help remove residual solvent.
Lyophilization (Freeze-drying): If the compound is soluble in a suitable solvent like water or dioxane and is not volatile, lyophilization can be a very effective method for removing all traces of solvents.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives.
Issue 1: Poor Separation During Column Chromatography
Symptom
Possible Cause
Troubleshooting Steps
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography.
The basic amine is interacting strongly with the acidic silica gel.
1. Add 0.1-1% triethylamine or a few drops of ammonia to your eluent system. 2. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4]
Co-elution of the product with an impurity.
The polarity of the eluent is not optimal for separating the compounds.
1. Perform a more thorough TLC analysis with a wider range of solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol). 2. Employ a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity.
Product is not eluting from the column.
The product is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.
1. Gradually increase the polarity of your eluent (e.g., add methanol to your ethyl acetate). 2. If the compound is still retained, consider switching to a more polar stationary phase like reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Issue 2: Problems with Recrystallization
Symptom
Possible Cause
Troubleshooting Steps
The compound oils out instead of forming crystals.
The solvent system is not ideal, or the solution is cooling too quickly.
1. Try a different solvent or a mixture of solvents. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexane, ethanol/water).[5][6] 2. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound if available.
Low recovery of the purified product.
The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
1. Use the minimum amount of hot solvent necessary to dissolve the compound completely. 2. After cooling, place the flask in an ice bath for a longer period to maximize crystal formation. 3. Consider using a solvent mixture where one solvent significantly reduces the solubility of the compound upon addition (an anti-solvent).[7]
The recrystallized product is not pure.
The chosen solvent did not effectively differentiate between the product and the impurities.
1. Perform a second recrystallization with a different solvent system. 2. Ensure that the impurities are soluble in the cold solvent so they remain in the mother liquor. 3. If impurities are less soluble, a hot filtration step might be necessary to remove them before cooling.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical outcomes for the purification of 2-azabicyclo[2.2.1]heptane derivatives based on literature data. Note that specific results will vary depending on the exact substrate and reaction conditions.
This protocol is a general guideline for the purification of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives on silica gel.
Preparation of the Column:
Select a glass column of appropriate size for the amount of crude material.
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).
Pack the column with the slurry, ensuring no air bubbles are trapped.
Add a thin layer of sand on top of the silica bed.
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
Carefully apply the sample to the top of the silica gel.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]
Elution:
Begin eluting with the initial solvent system, collecting fractions.
Monitor the elution by thin-layer chromatography (TLC).
If necessary, gradually increase the polarity of the eluent (e.g., move to 4:1, then 1:1 Hexane/Ethyl Acetate) to elute the desired compound.
To improve separation of basic compounds, consider adding 0.1-1% triethylamine to the eluent.
Isolation:
Combine the fractions containing the pure product as determined by TLC.
Remove the solvent under reduced pressure using a rotary evaporator.
Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of solid Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate derivatives.
Solvent Selection:
Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common choices include ethyl acetate/hexane, ethanol, or isopropanol.[5]
Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
Continue adding small portions of the hot solvent until the solid is completely dissolved.
Crystallization:
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the crystals in a vacuum oven to remove all traces of solvent.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography issues.
Improving yield and purity of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" reactions
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The primary method for this synthesis is the N-alkyla...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. The primary method for this synthesis is the N-alkylation of 2-azabicyclo[2.2.1]heptane with an ethyl haloacetate, typically ethyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate?
A1: The most direct and widely used method is the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl bromoacetate. This is a nucleophilic aliphatic substitution reaction where the secondary amine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.[1] A non-nucleophilic base, such as potassium carbonate, is typically added to neutralize the hydrobromic acid (HBr) formed during the reaction.
Q2: What are the common side reactions I should be aware of?
A2: The main side reaction is overalkylation. The product, a tertiary amine, can react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.[1][2] This is known as the Menshutkin reaction.[1] This side product can complicate purification and reduce the yield of the desired product. Another potential issue is the hydrolysis of ethyl bromoacetate if excessive water is present, especially under basic conditions.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Overalkylation: Formation of the quaternary ammonium salt consumes both the starting material and the desired product, significantly lowering the yield.[2]
Base Incompatibility: The base used might be too weak to effectively neutralize the acid produced, leading to the formation of the amine salt, which is not nucleophilic. Conversely, a very strong base might promote unwanted side reactions.
Suboptimal Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow; if too high, it may promote side reactions.
Workup and Purification Losses: The desired product might be lost during extraction or purification steps.
Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?
A4: To minimize overalkylation, you can carefully control the stoichiometry of the reactants. Using a slight excess of the amine (2-azabicyclo[2.2.1]heptane) relative to the alkylating agent (ethyl bromoacetate) can be beneficial. However, because the tertiary amine product can be more nucleophilic than the starting secondary amine, this does not always solve the problem.[2] A more effective strategy is to add the ethyl bromoacetate slowly (dropwise) to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine over the newly formed tertiary amine product.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is a standard and effective method for separating the desired tertiary amine product from the unreacted secondary amine starting material and any non-polar impurities. The quaternary ammonium salt is highly polar and will typically remain at the baseline of the silica gel column or can be removed with an aqueous wash during the workup procedure.
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis.
Problem
Potential Cause
Recommended Solution
Low or No Product Formation
1. Reaction conditions too mild (temperature too low, time too short).2. Inactive reagents (e.g., hydrolyzed ethyl bromoacetate).3. Insufficient base to neutralize generated acid.
1. Increase reaction temperature (e.g., to reflux) and/or extend reaction time. Monitor progress by TLC/GC.2. Use fresh, high-purity reagents.3. Ensure at least one equivalent of base (e.g., K₂CO₃) is used.
Significant Amount of Starting Amine in Product
1. Insufficient alkylating agent.2. Reaction did not go to completion.
1. Use a slight excess (1.05-1.1 equivalents) of ethyl bromoacetate.2. Increase reaction time and/or temperature.
Presence of a Highly Polar Impurity (Quaternary Salt)
1. Overalkylation due to high concentration of alkylating agent.2. Reaction temperature is too high or run for too long.
1. Add ethyl bromoacetate dropwise to the reaction mixture.2. Use a moderate temperature and monitor the reaction to stop it once the starting material is consumed.
Difficult Separation During Purification
1. Product and starting material have similar polarity.2. Emulsion formation during aqueous workup.
1. Use a carefully selected solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes).2. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions during extraction.
General Experimental Protocol
This is a representative procedure and may require optimization.
Materials:
2-azabicyclo[2.2.1]heptane (1.0 eq)
Ethyl bromoacetate (1.05 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
Anhydrous Acetonitrile (or Acetone)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-azabicyclo[2.2.1]heptane and anhydrous acetonitrile.
Add anhydrous potassium carbonate to the mixture.
Stir the suspension vigorously.
Add ethyl bromoacetate dropwise to the stirring suspension at room temperature over 15-20 minutes.
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with a small amount of acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
Workup: Dissolve the crude residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield pure Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Visual Guides
Reaction Pathway
Caption: N-alkylation of 2-azabicyclo[2.2.1]heptane.
Technical Support Center: Managing Stereoselectivity in Reactions with Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Welcome to the technical support center for "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate." This guide is designed to assist researchers, scientists, and drug development professionals in managing stereoselectivity in...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate." This guide is designed to assist researchers, scientists, and drug development professionals in managing stereoselectivity in their chemical reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in reactions with 2-azabicyclo[2.2.1]heptane derivatives?
A1: The stereochemical outcome of reactions involving the 2-azabicyclo[2.2.1]heptane scaffold is primarily influenced by three main factors:
Chiral Auxiliaries: The use of chiral auxiliaries, often attached to the nitrogen atom or the ester functionality, is a common strategy to induce facial selectivity.
Catalysts: Lewis acids or Brønsted acids can be employed to catalyze reactions such as the aza-Diels-Alder reaction, enhancing both the reaction rate and the diastereoselectivity.
Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic product, which can lead to higher diastereoselectivity. It is important to note that some reactions, like the aza-Diels-Alder, can be reversible at elevated temperatures.
Q2: How can I determine the stereochemistry of my product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives. The coupling constants and Nuclear Overhauser Effect (NOE) signals between specific protons on the bicyclic ring can provide definitive information about their relative spatial arrangement (e.g., exo vs. endo). In some cases, X-ray crystallography may be required for unambiguous structural assignment.
Q3: What are the common challenges in achieving high diastereoselectivity?
A3: Researchers may face several challenges, including:
Formation of multiple diastereomers: This often necessitates purification by column chromatography, which can be time-consuming and lead to yield loss.
Poor facial selectivity: The choice of chiral auxiliary or catalyst may not be optimal for the desired transformation.
Retro-Diels-Alder reaction: In the case of aza-Diels-Alder reactions, the desired product may revert to the starting materials at higher temperatures, reducing the overall yield and potentially affecting the diastereomeric ratio.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aza-Diels-Alder Reaction
Potential Cause
Troubleshooting Step
Expected Outcome
Suboptimal Chiral Auxiliary
Screen different chiral auxiliaries on the imine component (e.g., (R)- or (S)-1-phenylethylamine).
Improved diastereomeric ratio (d.r.).
Ineffective Catalyst
Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., CF₃COOH) to promote a more ordered transition state.
Increased reaction rate and higher d.r.
High Reaction Temperature
Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetic product.
Enhanced diastereoselectivity.
Solvent Effects
Experiment with different solvents to influence the transition state geometry.
Improved d.r.
Issue 2: Product Decomposition or Reversion
Potential Cause
Troubleshooting Step
Expected Outcome
Retro-Diels-Alder Reaction
Maintain low reaction and work-up temperatures. Ensure the subsequent reaction step is performed under conditions that do not promote the retro reaction.
Preservation of the desired product.
Instability of the Product
After formation, immediately proceed to the next step in the synthetic sequence, such as hydrogenation of a double bond, to form a more stable saturated bicyclic system.
Increased overall yield of the final product.
Quantitative Data Summary
The following table summarizes representative data for diastereoselective aza-Diels-Alder reactions to form 2-azabicyclo[2.2.1]heptene derivatives, which are precursors to the saturated systems.
Protocol 1: General Procedure for Diastereoselective Aza-Diels-Alder Reaction
This protocol is a generalized procedure based on the synthesis of similar 2-azabicyclo[2.2.1]heptane derivatives.[1]
Imine Formation:
To a cooled (0 °C) solution of ethyl glyoxylate in an appropriate solvent (e.g., diethyl ether), slowly add one equivalent of the chosen chiral amine (e.g., (R)-1-phenylethylamine).
Add a drying agent (e.g., MgSO₄) and stir the mixture for several hours at room temperature.
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine, which can be used directly in the next step.
Cycloaddition:
Dissolve the crude imine in a suitable solvent (e.g., CH₂Cl₂) and cool the solution to the desired temperature (e.g., -78 °C to -60 °C).
Add the Lewis acid or Brønsted acid catalyst (e.g., BF₃·Et₂O or CF₃COOH) dropwise.
Slowly add freshly cracked cyclopentadiene to the reaction mixture.
Stir the reaction at the low temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Work-up and Purification:
Allow the mixture to warm to room temperature and separate the organic layer.
Extract the aqueous layer with the organic solvent.
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Hydrogenation (if required):
Dissolve the purified cycloadduct in a suitable solvent (e.g., ethanol or ethyl acetate).
Add a hydrogenation catalyst (e.g., Pd/C).
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or NMR).
Filter off the catalyst through a pad of Celite® and concentrate the filtrate to obtain the saturated product.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of stereoisomers.
Caption: Key factors influencing the stereochemical outcome of the reaction.
Technical Support Center: Diastereomeric Separation of 2-Azabicyclo[2.2.1]heptane Products
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and methodological guidance on the diastereomeric separation of 2-azabicy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and methodological guidance on the diastereomeric separation of 2-azabicyclo[2.2.1]heptane products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of 2-azabicyclo[2.2.1]heptane products?
A1: Unlike enantiomers, diastereomers have different physicochemical properties, which allows for their separation using standard achiral chromatography techniques.[1] The most common methods include high-performance liquid chromatography (HPLC) and gas chromatography (GC). For HPLC, both normal-phase and reversed-phase systems can be effective.[2][3] Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations, offering high efficiency and shorter analysis times.[4][5] In some cases, diastereomers can be separated by crystallization, taking advantage of differences in their solubility.[6]
Q2: Is a chiral stationary phase (CSP) necessary for separating the diastereomers of 2-azabicyclo[2.2.1]heptane derivatives?
A2: Not always. Because diastereomers possess distinct physical properties, they can often be separated on conventional achiral stationary phases like C18 or silica columns.[1] However, if achiral methods fail to provide adequate resolution, a chiral stationary phase can be employed. CSPs that separate enantiomers will also separate diastereomers, though the conditions may need optimization.[7]
Q3: How can I improve the separation of my 2-azabicyclo[2.2.1]heptane diastereomers if they are co-eluting?
A3: To improve poor resolution, you need to modify the chromatographic conditions to enhance the differences in interaction between the diastereomers and the stationary/mobile phases.[1] Key parameters to adjust include:
Mobile Phase Composition: Altering the solvent ratio or using different organic modifiers (e.g., switching from acetonitrile to methanol in reversed-phase) can significantly impact selectivity.[1][2]
Column Temperature: Changing the temperature can affect the interactions and improve separation.[1]
Flow Rate: Optimizing the flow rate can enhance column efficiency.[1]
Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different chemistry (e.g., phenyl instead of C18) is the next logical step.[1]
Q4: Can derivatization be used to facilitate the separation of 2-azabicyclo[2.2.1]heptane diastereomers?
A4: Yes, derivatization can be a useful strategy. By reacting the diastereomeric mixture with a chiral derivatizing agent, you can create new diastereomers that may be more easily separated by chromatography.[8][9] This indirect approach can also be advantageous if the original compounds have poor chromophores, as the derivatizing agent can enhance UV detection.[9]
Troubleshooting Guide
Problem
Potential Causes
Recommended Solutions
Poor Resolution / Co-elution
Inadequate selectivity of the chromatographic system.
1. Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., solvent ratios, additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds).[10] 2. Change Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano phase). 3. Adjust Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).[1] 4. Consider a Chiral Column: If achiral methods fail, a chiral stationary phase may provide the necessary selectivity.[7]
Peak Tailing
Secondary interactions with the stationary phase (e.g., with residual silanols).[11] Column contamination.[11] Inappropriate mobile phase pH for ionizable analytes.[11]
1. Use a High-Purity Column: Modern, end-capped columns minimize silanol interactions.[1] 2. Adjust Mobile Phase pH: For basic compounds like 2-azabicyclo[2.2.1]heptanes, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape.[10] 3. Clean the Column: Flush the column with a strong solvent to remove contaminants.[12]
Irreproducible Retention Times
Inconsistently prepared mobile phase.[13] Fluctuations in column temperature. Column degradation over time.[11]
1. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. 3. Monitor Column Performance: Regularly check the column's performance with a standard to detect degradation.
High Backpressure
Blockage of the inlet frit.[12] Precipitation of buffer in the mobile phase.[13] Sample insolubility in the mobile phase.[12]
1. Filter Samples and Mobile Phase: Use 0.22 µm or 0.45 µm filters to remove particulates. 2. Check Buffer Solubility: Ensure the buffer concentration is soluble in the organic portion of the mobile phase.[13] 3. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate.
Quantitative Data Summary
Table 1: Influence of Mobile Phase Composition on Diastereomeric Resolution (Hypothetical Data)
Column
Mobile Phase (Acetonitrile:Water)
Retention Time (Diastereomer 1, min)
Retention Time (Diastereomer 2, min)
Resolution (Rs)
C18 (4.6 x 150 mm, 5 µm)
50:50
4.2
4.5
1.2
C18 (4.6 x 150 mm, 5 µm)
60:40
3.5
3.7
1.0
C18 (4.6 x 150 mm, 5 µm)
40:60
5.8
6.3
1.8
Phenyl (4.6 x 150 mm, 5 µm)
50:50
5.1
5.8
2.1
Table 2: Comparison of Different Stationary Phases for Diastereomeric Separation (Hypothetical Data)
Stationary Phase
Mobile Phase
Flow Rate (mL/min)
Temperature (°C)
Resolution (Rs)
C18
Acetonitrile:Water (45:55)
1.0
30
1.6
Phenyl-Hexyl
Acetonitrile:Water (45:55)
1.0
30
2.2
Cyano
Hexane:Ethanol (90:10)
1.2
25
1.9
Chiralcel OD-H
Hexane:Isopropanol (80:20)
0.8
25
> 3.0
Experimental Protocols
Protocol: HPLC Method Development for Diastereomeric Separation of 2-Azabicyclo[2.2.1]heptane Products
Sample Preparation:
Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase) to a concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Initial Screening (Reversed-Phase):
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 220 nm).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Initial Screening (Normal-Phase):
Column: Silica, 4.6 x 150 mm, 5 µm.
Mobile Phase A: Hexane.
Mobile Phase B: Isopropanol.
Gradient: 1% B to 20% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength.
Injection Volume: 10 µL.
Column Temperature: 25°C.
Method Optimization:
Based on the screening results, select the column and mobile phase system that shows the best initial separation.
Convert the gradient method to an isocratic method using the mobile phase composition at which the peaks eluted.
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize resolution.
Evaluate the effect of temperature (e.g., 25°C, 40°C, 55°C) on the separation.[1]
Fine-tune the flow rate to optimize efficiency and analysis time.
Data Analysis:
Calculate the resolution (Rs) between the diastereomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.
Determine the relative amounts of each diastereomer by integrating the peak areas.
Visualizations
Caption: Workflow for HPLC Method Development in Diastereomeric Separation.
Caption: Troubleshooting Logic for Poor Peak Resolution.
Technical Support Center: Chiral Integrity of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" during chemical reaction...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" during chemical reactions.
Troubleshooting Guide
Issue: I am observing a loss of enantiomeric purity in my product after a reaction involving Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate. What are the potential causes and solutions?
Answer: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a common challenge in the synthesis of optically active compounds.[1] For Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, the primary concern is the potential for epimerization at the α-carbon of the acetate moiety. This can be caused by several factors during a reaction.
Possible Cause 1: Reaction Conditions (pH)
Both acidic and basic conditions can catalyze the enolization of the ester, which leads to a loss of stereochemistry at the α-carbon.[2][3]
Suggested Solution:
If possible, conduct the reaction under neutral conditions.
If a base is necessary, opt for a weaker, non-nucleophilic base and carry out the reaction at a lower temperature.[2]
For acid-catalyzed reactions, use the mildest possible acid for the shortest duration.[2]
Possible Cause 2: Choice of Base
The basicity and steric hindrance of organic bases significantly influence racemization.[2]
Suggested Solution:
Stronger, less sterically hindered bases like triethylamine can lead to faster racemization.[2]
Consider using more sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine (TMP), with 2,4,6-collidine often producing the least racemization.[2]
Possible Cause 3: Solvent Effects
The choice of solvent can impact the degree of racemization.[4]
Suggested Solution:
While common solvents like DMF are often used, switching to a different solvent or a solvent mixture might be beneficial.
In some cases, adding DMSO to the solvent can help disrupt aggregation that may contribute to side reactions.[4]
Possible Cause 4: Elevated Temperatures
Heat can provide the energy needed to overcome the activation barrier for racemization.
Suggested Solution:
Whenever feasible, run reactions at lower temperatures. Even a modest decrease in temperature can significantly reduce the rate of racemization.
Possible Cause 5: Coupling Reagents (for amide bond formation)
If the ester is hydrolyzed to the corresponding carboxylic acid and then coupled, the choice of coupling reagent is critical.[2]
Suggested Solution:
Modern onium (aminium/uronium and phosphonium) salts like HBTU, HATU, and PyBOP are generally preferred for their high efficiency and low racemization potential.[4]
If using carbodiimides like DCC or DIC, it is highly recommended to use them in conjunction with racemization-suppressing additives.[5]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in drug development?
A1: Racemization is the process that results in an equal mixture of both enantiomers from an enantiomerically pure starting material.[1] This is a critical issue in the pharmaceutical industry because different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects.[1]
Q2: How can I detect if my sample of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate has racemized?
A2: The most common method for determining the enantiomeric purity of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q3: Are there any additives I can use to suppress racemization during coupling reactions?
A3: Yes, certain additives can be very effective at suppressing racemization, especially when using carbodiimide coupling reagents.[5] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[5] Common and effective additives include:
HOBt (1-Hydroxybenzotriazole): A classic and widely used racemization suppressant.[5]
HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt in reducing racemization.[5]
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[5]
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative comparison of common reagents and conditions based on their general tendency to promote or suppress racemization.
Protocol: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general methodology for analyzing the enantiomeric excess of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Commonly used CSPs for the separation of amine derivatives include those based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.
Mobile Phase Preparation: A common mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
Sample Preparation:
Prepare a stock solution of a racemic standard of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in the mobile phase at a concentration of approximately 1 mg/mL. This is used to determine the retention times of both enantiomers.
Prepare a sample of your reaction product at a similar concentration in the mobile phase.
HPLC Conditions:
Flow rate: 0.5 - 1.0 mL/min
Injection volume: 5 - 20 µL
Detector: UV detector set to a wavelength where the compound has sufficient absorbance (e.g., 210-220 nm for the ester carbonyl).
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
Analysis:
Inject the racemic standard to identify the retention times of the two enantiomers.
Inject your sample and integrate the peak areas for each enantiomer.
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating racemization.
Caption: Base-catalyzed racemization mechanism via an achiral enolate intermediate.
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-azabicyclo[2.2.1]heptane-based compounds. Frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-azabicyclo[2.2.1]heptane-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2-azabicyclo[2.2.1]heptane core?
The most prevalent and versatile method for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of a cyclopentadiene with an imine dienophile. Another significant, though less common, approach is the intramolecular cyclization of substituted piperidines or pyrrolidines.
Q2: Which protecting group is most suitable for the nitrogen atom in 2-azabicyclo[2.2.1]heptane synthesis?
The choice of nitrogen protecting group is critical and depends on the subsequent reaction conditions. The most commonly employed protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored due to its stability under various conditions and its relatively straightforward removal with acids like trifluoroacetic acid (TFA). The Cbz group is also widely used and is typically removed by catalytic hydrogenation, which can be advantageous if other functional groups in the molecule are sensitive to acid.
Q3: How can I control the stereoselectivity of the Diels-Alder reaction to obtain the desired endo or exo isomer?
Controlling the stereoselectivity of the Diels-Alder reaction is a primary challenge. The use of Lewis acid catalysts is a common strategy to enhance stereoselectivity, often favoring the formation of the endo isomer. Chiral auxiliaries attached to the dienophile can also effectively control the facial selectivity of the reaction, leading to a specific enantiomer. Additionally, the choice of solvent and reaction temperature can influence the endo/exo ratio.
Troubleshooting Guide
Problem 1: Low yield in the Diels-Alder reaction for the formation of the bicyclic core.
Possible Cause 1: Poor reactivity of the dienophile.
Solution: Activate the imine dienophile with a Lewis acid catalyst. Common Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂). The Lewis acid coordinates to the imine nitrogen, lowering the LUMO energy and accelerating the reaction.
Possible Cause 2: Reversibility of the reaction.
Solution: The Diels-Alder reaction is reversible, and the retro-Diels-Alder reaction can occur at higher temperatures. Running the reaction at lower temperatures can help to shift the equilibrium towards the product. However, this may require longer reaction times.
Possible Cause 3: Dienophile polymerization.
Solution: Some imine dienophiles are prone to polymerization, especially in the presence of Lewis acids. To mitigate this, add the Lewis acid slowly to the reaction mixture at a low temperature. Ensure that the cyclopentadiene is fresh and free of peroxides.
Problem 2: Difficulty in the purification of the 2-azabicyclo[2.2.1]heptane product.
Possible Cause 1: Product is highly polar and water-soluble.
Solution: The free amine of the 2-azabicyclo[2.2.1]heptane core can make the compound highly polar and difficult to extract from aqueous solutions. It is often beneficial to perform purification on the N-protected intermediate, which is typically less polar. If purifying the free amine, consider using reverse-phase chromatography or ion-exchange chromatography.
Possible Cause 2: Co-elution with byproducts.
Solution: If standard silica gel chromatography fails to separate the product from impurities, consider using a different stationary phase, such as alumina, or a different solvent system. Alternatively, derivatization of the product to a less polar intermediate can facilitate purification, followed by deprotection.
Problem 3: Cleavage of the N-Boc protecting group is incomplete or leads to side reactions.
Possible Cause 1: Insufficiently strong acid or short reaction time.
Solution: While TFA is commonly used, for some sterically hindered Boc groups, a stronger acid or longer reaction time may be necessary. A solution of HCl in dioxane or diethyl ether can be an effective alternative. Monitor the reaction by TLC or LC-MS to ensure complete deprotection.
Possible Cause 2: Acid-catalyzed rearrangement of the bicyclic core.
Solution: The carbocation intermediate formed during Boc cleavage can sometimes undergo rearrangement. To minimize this, conduct the deprotection at low temperatures (e.g., 0 °C) and quench the reaction as soon as the deprotection is complete.
Quantitative Data
Table 1: Effect of Lewis Acid on the Yield of the Diels-Alder Reaction
Lewis Acid
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
None
Dichloromethane
25
24
35
BF₃·OEt₂
Dichloromethane
0
4
85
ZnCl₂
Dichloromethane
0
6
78
InCl₃
Dichloromethane
-20
8
90
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction
To a solution of the N-protected imine (1.0 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add the Lewis acid (1.1 equiv) dropwise.
Stir the mixture for 15 minutes at 0 °C.
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise to the reaction mixture.
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard N-Boc Deprotection
Dissolve the N-Boc protected 2-azabicyclo[2.2.1]heptane derivative (1.0 equiv) in dichloromethane (0.1 M).
Add trifluoroacetic acid (10 equiv) to the solution at room temperature.
Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
Extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: General synthetic workflow for 2-azabicyclo[2.2.1]heptane compounds.
Caption: Decision tree for troubleshooting low Diels-Alder reaction yields.
Troubleshooting
Increasing the efficiency of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)ac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate". The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate?
A1: The most common and direct method is the N-alkylation of 2-azabicyclo[2.2.1]heptane with an ethyl haloacetate, typically ethyl 2-bromoacetate or ethyl 2-chloroacetate. This reaction is usually carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Q2: What are the key starting materials and reagents for the synthesis?
A2: The primary starting materials are 2-azabicyclo[2.2.1]heptane and ethyl 2-bromoacetate (or chloroacetate). A non-nucleophilic base, such as potassium carbonate or sodium carbonate, and a polar aprotic solvent like acetonitrile or acetone are also required.
Q3: What are the typical reaction conditions?
A3: The reaction is typically performed at room temperature to a slightly elevated temperature (e.g., reflux in acetone) for several hours. The progress of the reaction should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: How can I purify the final product?
A4: Purification is commonly achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the product from starting materials and byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Issue
Potential Cause
Recommended Solution
Low or No Product Formation
1. Inactive starting materials.
- Ensure the purity and reactivity of 2-azabicyclo[2.2.1]heptane and ethyl 2-bromoacetate. - Use freshly opened or properly stored reagents.
2. Insufficient reaction time or temperature.
- Monitor the reaction progress using TLC or GC-MS. - If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
3. Ineffective base.
- Use a fine powder of an anhydrous base (e.g., K₂CO₃, Na₂CO₃) to ensure a large surface area. - Consider using a stronger, non-nucleophilic base if necessary, but be cautious of potential side reactions.
Presence of Multiple Products (Side Reactions)
1. Over-alkylation: The product, being a tertiary amine, can be more nucleophilic than the starting secondary amine and react with another molecule of ethyl 2-bromoacetate to form a quaternary ammonium salt.
- Use a slight excess of the 2-azabicyclo[2.2.1]heptane starting material. - Add the ethyl 2-bromoacetate slowly to the reaction mixture to maintain a low concentration. - Keep the reaction temperature moderate.
2. Hydrolysis of the ester: Presence of water in the reaction can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification
1. Product co-elutes with starting material or byproducts during column chromatography.
- Optimize the solvent system for column chromatography by testing different ratios of ethyl acetate and hexanes. - Consider using a different stationary phase if separation on silica gel is challenging.
2. Oily product that is difficult to handle.
- If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a suitable solvent and adding a non-solvent. - Alternatively, the product can be stored as a solution in a suitable solvent.
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
This protocol is a generalized procedure based on common organic synthesis practices for N-alkylation reactions.
Caption: Experimental workflow for the synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Caption: Troubleshooting logic for reactions involving Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Reference Data & Comparative Studies
Validation
Spectroscopic Analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative spectroscopic analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its common reaction products, namely the cor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its common reaction products, namely the corresponding carboxylic acid and a representative amide derivative. The objective is to offer a clear comparison of their spectral characteristics to aid in reaction monitoring, quality control, and structural elucidation. The information is supported by experimental data from analogous compounds and established spectroscopic principles.
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its hydrolysis and amidation products. This data is compiled from typical values for the functional groups and the bicyclo[2.2.1]heptane core, and should be used as a reference for experimental verification.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Procedure for 1H and 13C NMR:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O for the acid). The choice of solvent will depend on the solubility of the analyte.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
1H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
13C NMR Acquisition:
Acquire a proton-decoupled 13C spectrum.
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Procedure for Attenuated Total Reflectance (ATR)-FTIR:
Sample Preparation: For liquid samples (like the ethyl ester), a single drop is placed directly on the ATR crystal. For solid samples (the carboxylic acid and amide), a small amount of the powder is placed on the crystal and pressed firmly with the anvil to ensure good contact.
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
Sample Analysis: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm-1.
Data Processing: The software automatically subtracts the background spectrum. The resulting spectrum shows the infrared absorption bands of the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula.
Procedure for Electrospray Ionization (ESI)-MS:
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
Instrumentation: Use a mass spectrometer equipped with an ESI source.
Infusion and Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]+. The mass range should be set to encompass the expected molecular weight of the analyte.
Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion, which typically corresponds to the protonated molecule. High-resolution mass spectrometry can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the starting material and its reaction products.
Caption: General workflow for spectroscopic analysis of organic compounds.
Comparative
Unveiling the Three-Dimensional Architecture of 2-Azabicyclo[2.2.1]heptane Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The 2-azabicyclo[2.2.1]heptane scaffold is a key component in...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The 2-azabicyclo[2.2.1]heptane scaffold is a key component in a variety of neurologically active compounds. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural elucidation of these derivatives, alongside alternative spectroscopic methods, supported by experimental data and protocols.
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane provides a unique framework for the design of ligands targeting various receptors and enzymes in the central nervous system. The precise orientation of substituents on this scaffold dictates its biological activity. Therefore, accurate determination of its molecular geometry is crucial for structure-activity relationship (SAR) studies and rational drug design.
X-ray Crystallography: The Definitive View
X-ray crystallography offers an unparalleled, high-resolution insight into the solid-state conformation of molecules, providing precise atomic coordinates and revealing intricate details of bond lengths, bond angles, and intermolecular interactions.
Comparative Crystallographic Data of Azabicyclo[2.2.1]heptane Derivatives
The following table summarizes key crystallographic parameters for several derivatives of the azabicyclo[2.2.1]heptane family, showcasing the variations in their crystal packing and molecular geometry.
The following provides a generalized experimental protocol for the structural determination of a 2-azabicyclo[2.2.1]heptane derivative by single-crystal X-ray diffraction.
1. Crystallization:
A suitable single crystal is grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof. For example, crystals of 7-azabicyclo[2.2.1]heptan-7-ium chloride were obtained from a methanol solution.[1]
2. Data Collection:
A crystal of suitable size and quality is mounted on a goniometer head.
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
A series of diffraction images are recorded as the crystal is rotated.
3. Structure Solution and Refinement:
The collected diffraction data are processed to yield a set of structure factors.
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Alternative Structural Characterization Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer valuable complementary information, especially for compounds that are difficult to crystallize or for studying their behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For 2-azabicyclo[2.2.1]heptane derivatives, ¹H and ¹³C NMR are routinely used to confirm the core structure and the position of substituents.
Experimental Protocol: NMR Spectroscopy
A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
The sample is placed in an NMR tube and inserted into the spectrometer.
¹H and ¹³C NMR spectra are acquired. Advanced techniques like COSY, HSQC, and HMBC can be used to establish detailed structural assignments.
Comparative Data:
For a derivative like 5R,6S-isopropylidenedioxy-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane, the proton NMR spectrum in dimethylsulfoxide-d6 shows characteristic chemical shifts (δ) at: 1.16 (s, 3H), 1.28 (s, 3H), 1.32 (s, 1H), 1.34 (s, 3H), 1.65 (d, 1H), 2.38 (m, 1H), 2.65 (d, 1H), 2.99 (m, 1H), 3.84 (m, 1H), 3.94 (d, 1H), and 4.16 (d, 1H).[5] These shifts, along with coupling constants, can be used to infer the relative stereochemistry of the protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and structural features.
Experimental Protocol: Mass Spectrometry
A small amount of the sample is introduced into the mass spectrometer.
The molecules are ionized using techniques such as electrospray ionization (ESI) or electron ionization (EI).
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Comparative Data:
The mass spectrum of the parent 2-azabicyclo[2.2.1]heptane shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can reveal the loss of specific substituents or characteristic cleavages of the bicyclic ring system, providing clues about the structure.
Signaling Pathways and Biological Context
The therapeutic potential of 2-azabicyclo[2.2.1]heptane derivatives often stems from their interaction with specific biological targets. Understanding the signaling pathways associated with these targets is crucial for drug development.
DPP-4 Inhibition Pathway
Certain 2-azabicyclo[2.2.1]heptane derivatives are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.
Caption: DPP-4 inhibition pathway by 2-azabicyclo[2.2.1]heptane derivatives.
Nicotinic Acetylcholine Receptor Signaling
Many 2-azabicyclo[2.2.1]heptane analogues are designed as ligands for nicotinic acetylcholine receptors (nAChRs), which are ion channels involved in various neurological processes.
X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional structure of 2-azabicyclo[2.2.1]heptane derivatives, providing essential data for understanding their biological function and for guiding the design of new therapeutic agents. Spectroscopic techniques such as NMR and mass spectrometry serve as crucial complementary tools for structural confirmation, analysis in solution, and initial characterization. A combined approach, leveraging the strengths of each technique, is indispensable in the field of medicinal chemistry and drug discovery.
A Comparative Guide to Chiral HPLC Analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate"...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" is a bicyclic amine derivative with a chiral center, making the accurate assessment of its enantiomeric composition essential for understanding its pharmacological and toxicological properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the chiral analysis of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. However, other methods such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable alternatives, each with its own advantages and disadvantages. The following table summarizes a comparison of these techniques for the analysis of chiral bicyclic amines.
Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.
Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase.
Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase in a gaseous mobile phase.
Diastereomeric interaction with a chiral solvating agent induces chemical shift differences between enantiomers.
Higher solvent consumption and cost, longer run times than SFC.
Higher initial instrument cost.
Limited to volatile or derivatizable analytes.
Lower sensitivity, requires a chiral solvating agent, may have overlapping signals.
Experimental Protocols
Proposed Chiral HPLC Method
Instrumentation: A standard HPLC system with a UV detector.
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm (or a suitable wavelength for the analyte).
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Alternative Method 1: Chiral Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster analysis times and reduced solvent consumption.[2][3]
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic, e.g., 85:15). For basic analytes, an additive like diethylamine (0.1%) may be required.
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 35 °C.
Detection: UV at 210 nm.
Alternative Method 2: Chiral Gas Chromatography (GC)
For volatile bicyclic amines or those that can be derivatized to increase volatility, chiral GC can provide excellent resolution.[4][5]
Instrumentation: A gas chromatograph with a flame ionization detector (FID).
Chiral Stationary Phase: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250 °C.
Detector Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
Sample Preparation: If necessary, derivatize the analyte to increase volatility. A common method for amines is acylation with trifluoroacetic anhydride. Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
Alternative Method 3: NMR Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6][7]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNDHP) or another suitable chiral acid.
Solvent: Deuterated chloroform (CDCl3).
Sample Preparation:
Dissolve a known amount of the analyte (e.g., 5 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.
Acquire a standard 1H NMR spectrum.
Add a molar equivalent of the chiral solvating agent to the NMR tube.
Gently mix and acquire another 1H NMR spectrum.
Analysis: The interaction between the analyte enantiomers and the chiral solvating agent will form diastereomeric complexes, which should result in the splitting of one or more proton signals in the NMR spectrum. The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio.
Experimental Workflow and Data Visualization
The logical flow of selecting and performing a chiral analysis is crucial for obtaining reliable results. The following diagram illustrates a typical workflow for chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis.
This guide provides a framework for selecting and implementing a suitable analytical method for determining the enantiomeric purity of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate". The choice of method will depend on factors such as available instrumentation, required sensitivity, analysis time, and the specific goals of the research. For routine quality control, the proposed chiral HPLC method offers a robust and reliable solution. For high-throughput screening, chiral SFC is a powerful alternative. Chiral GC and NMR provide complementary information and can be valuable tools in specific contexts.
A Comparative Guide to Proline and Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug discovery, the quest for molecules with enhanced stability, specific conformations, and improved biological a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the quest for molecules with enhanced stability, specific conformations, and improved biological activity is paramount. Proline, a unique proteinogenic amino acid, is often a focal point due to the conformational constraints it imposes on peptide chains. This guide provides a detailed comparison between the standard proline residue and a synthetic building block, ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, a proline mimetic designed to impart even greater structural rigidity.
Introduction to Proline and its Mimetics
Proline is distinct among the 20 common amino acids because its side chain loops back to form a pyrrolidine ring with its own backbone amine, creating a secondary amine. This cyclic structure significantly restricts the conformational freedom of the peptide backbone, often inducing kinks or turns. However, the peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, a flexibility that can be both beneficial and detrimental in drug design.[1]
Proline mimetics are synthetic analogs designed to offer more precise control over peptide conformation.[1] By modifying the proline ring, researchers can lock the peptide bond into a specific geometry, enhance resistance to enzymatic degradation, and fine-tune the biological properties of peptides.[2][3][4] One such class of mimetics is based on the 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic system.[5][6] This guide focuses on ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a representative of this class and compares its potential utility against proline.
Structural and Functional Comparison
Proline is an α-amino acid, directly incorporated into a growing peptide chain via standard solid-phase or solution-phase peptide synthesis protocols. In contrast, ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not an amino acid itself but a synthetic building block. It contains the rigid bicyclic amine core, which can be coupled to a peptide, typically at the N-terminus or a side chain, through its acetate functional group.
Below is a summary of their key characteristics:
Feature
L-Proline
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
Chemical Class
α-Amino Acid
Synthetic Building Block (N-substituted glycine ethyl ester analog)
Core Structure
Monocyclic (Pyrrolidine)
Bicyclic (Azabicyclo[2.2.1]heptane)
Conformational Flexibility
Relatively flexible; allows for cis/trans isomerization of the preceding peptide bond.[1]
Highly rigid; locks the substituent in a fixed spatial orientation.
Incorporation Method
Standard peptide coupling (e.g., using HBTU, DCC) of the Fmoc- or Boc-protected amino acid.[7]
Acylation reaction; the acetate group is activated or hydrolyzed for coupling to an amine.
Expected Impact on Peptide
Induces turns and kinks; acts as a breaker of α-helical and β-sheet structures.
Imparts a severe conformational constraint, potentially stabilizing a specific turn or extended structure.[8][9]
Potential Advantage
Readily available, well-understood incorporation, natural building block.
Superior conformational restriction, potential for increased metabolic stability and receptor selectivity.[5]
Potential Disadvantage
Cis/trans isomerization can lead to heterogeneous conformations and reduced bioactivity.
Requires custom synthesis and non-standard coupling protocols; may be immunogenic.
Hypothetical Performance Data in Peptide Synthesis
To illustrate the potential differences in a practical application, we present hypothetical data for the synthesis of a model hexapeptide (Tyr-X-Gly-Phe-Leu-Ser, where X is either Proline or the azabicyclic moiety).
Table 1: Comparison of Coupling Efficiency and Product Yield
Parameter
Peptide with Proline
Peptide with Azabicyclic Moiety
Coupling Reagent
HBTU/DIPEA
HATU/DIPEA
Coupling Time for 'X' Residue
2 hours
4 hours
Double Coupling Required?
No
Yes
Crude Purity (by HPLC)
85%
70%
Final Yield after Purification
75%
55%
Table 2: Conformational Analysis of Purified Peptides by NMR
Parameter
Peptide with Proline
Peptide with Azabicyclic Moiety
Cis:Trans Ratio at Tyr-X Bond
30:70
N/A (Locked Conformation)
Predominant Secondary Structure
β-turn (Type I)
Constrained Turn
Structural Homogeneity
Lower (due to isomerization)
Higher
Experimental Protocols
Below are detailed, representative protocols for the incorporation of each moiety into a peptide sequence using solid-phase peptide synthesis (SPPS).
Protocol 1: Incorporation of Fmoc-Pro-OH
Resin Preparation: Start with 100 mg of Rink Amide resin in a fritted syringe. Swell the resin in dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
Proline Coupling:
Dissolve Fmoc-Pro-OH (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.
Add DIPEA (10 equivalents) to the solution to activate the amino acid.
Add the activated amino acid solution to the resin.
Agitate the reaction vessel for 2 hours at room temperature.
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).
Protocol 2: N-terminal Modification with the Azabicyclic Moiety
Peptide Synthesis: Synthesize the pentapeptide (Gly-Phe-Leu-Ser) on the resin, leaving the N-terminal amine Fmoc-protected.
Hydrolysis of the Ethyl Ester:
Dissolve ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (10 equivalents) in a 1:1 mixture of THF and water.
Add LiOH (12 equivalents) and stir at room temperature for 4 hours to hydrolyze the ester to the corresponding carboxylic acid.
Neutralize the solution with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.
Fmoc Deprotection: Deprotect the N-terminus of the resin-bound peptide using 20% piperidine in DMF.
Azabicyclic Moiety Coupling:
Dissolve the synthesized carboxylic acid (5 equivalents), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.
Add the activation mixture to the resin.
Agitate the reaction vessel for 4 hours. A second coupling may be required due to the steric bulk of the bicyclic system.
Cleavage and Purification: Wash the resin, then cleave the final peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify by reverse-phase HPLC.
Visualizing Structures and Workflows
Conclusion
The choice between proline and a synthetic mimetic like ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate depends entirely on the specific goals of the research. Proline remains an indispensable tool for introducing turns and is easily incorporated using standard methodologies. However, for applications demanding precise conformational control and enhanced stability, the rigidity of the 2-azabicyclo[2.2.1]heptane core offers a compelling, albeit more challenging, alternative. While the synthesis and incorporation of this mimetic are more complex and may result in lower yields, the potential payoff in terms of creating highly stable, potent, and selective peptide-based therapeutics is significant. This guide serves as a foundational resource for researchers weighing these options in their pursuit of novel peptide drug candidates.
A Comparative Guide to Chiral Building Blocks: Evaluating Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and Its Alternatives
In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome, overall yield, an...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides a comparative analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate against other well-established chiral auxiliaries and building blocks. The comparison is based on their performance in key asymmetric transformations, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization. While direct comparative data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in common asymmetric reactions is limited in publicly available literature, this guide draws comparisons based on the performance of its core scaffold, the 2-azabicyclo[2.2.1]heptane system, and contrasts it with widely used chiral auxiliaries such as Evans' oxazolidinones and camphorsultams.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed. Below is a comparison of the performance of a catalyst derived from the 2-azabicyclo[2.2.1]heptane scaffold with the well-established Evans' oxazolidinone auxiliary.
Table 1: Performance Comparison in Asymmetric Aldol Reactions
Note: The 2-azabicyclo[2.2.1]heptane derivative was used as an organocatalyst, not a stoichiometric auxiliary in the cited experiment. Data for Evans' auxiliary is representative of typical results.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a fundamental cycloaddition for the synthesis of cyclic systems. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile. The 2-azabicyclo[2.2.1]heptane scaffold has been utilized in aza-Diels-Alder reactions, demonstrating its potential for stereocontrol in this class of transformations.
Table 2: Performance Comparison in Asymmetric Diels-Alder Reactions
Note: The 2-azabicyclo[2.2.1]hept-5-ene derivative is a product of an aza-Diels-Alder reaction, demonstrating the utility of the core scaffold in such transformations.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the asymmetric aldol reaction using an Evans' auxiliary and an organocatalyzed aldol reaction with a proline-derived catalyst, which shares structural similarities with the 2-azabicyclo[2.2.1]heptane core.
Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). After stirring for 15 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous NH₄Cl.
Enolate Formation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv.) and triethylamine (1.2 equiv.) are added sequentially, and the mixture is stirred for 30 minutes.
Aldol Addition: The aldehyde (1.2 equiv.) is added to the enolate solution at -78 °C, and the reaction is stirred for 2 hours, then allowed to warm to 0 °C over 1 hour.
Work-up and Auxiliary Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted. The chiral auxiliary can be cleaved by treatment with LiOH/H₂O₂ or other standard methods to yield the chiral β-hydroxy acid.
Organocatalyzed Asymmetric Aldol Reaction
Reaction Setup: To a stirred solution of the chiral amine catalyst (e.g., a 2-azabicyclo[2.2.1]heptane derivative or proline) (20 mol%) in brine is added acetic acid (20 mol%).
Addition of Reactants: Cyclohexanone (2.0 equiv.) and p-nitrobenzaldehyde (1.0 equiv.) are added to the solution.
Reaction: The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
Work-up: The reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Visualizing the Workflow and Rationale
To better understand the application of chiral auxiliaries and the origins of stereoselectivity, the following diagrams are provided.
Caption: A generalized workflow for asymmetric synthesis employing a chiral auxiliary.
Caption: A simplified transition state model illustrating how a bicyclic chiral auxiliary can direct the approach of an electrophile.
Conclusion
While direct comparative performance data for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is not extensively documented in readily accessible literature, the 2-azabicyclo[2.2.1]heptane scaffold shows promise as a versatile chiral building block. Its derivatives have been successfully employed in asymmetric transformations, notably in aza-Diels-Alder reactions where high stereoselectivity has been achieved.
In contrast, chiral auxiliaries like Evans' oxazolidinones and camphorsultams are well-established and have a large body of supporting data demonstrating their high efficacy and reliability in a wide range of asymmetric reactions, including alkylations and aldol additions, consistently providing excellent yields and stereoselectivities.
For researchers considering Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, its rigid bicyclic structure offers a unique stereochemical environment that could be advantageous in specific applications. However, its performance would need to be empirically evaluated and optimized for the desired transformation. For reactions requiring well-precedented and highly reliable stereocontrol, established chiral auxiliaries like Evans' oxazolidinones remain the benchmark. Further research into the applications of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate as a chiral auxiliary is warranted to fully elucidate its potential and define its position within the toolkit of asymmetric synthesis.
Comparative
A Comparative Guide to the Synthetic Routes of 2-Azabicyclo[2.2.1]heptane Cores
The 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a wide array of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic...
Author: BenchChem Technical Support Team. Date: December 2025
The 2-azabicyclo[2.2.1]heptane framework is a key structural motif in a wide array of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands for various biological targets. This guide provides a comparative overview of several prominent synthetic strategies for constructing this bicyclic amine, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable route for their specific applications.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key performance indicators for the primary synthetic methodologies discussed in this guide, including reaction yields, diastereoselectivity, and enantioselectivity where applicable.
This section provides detailed experimental procedures for key synthetic transformations that exemplify the methodologies discussed.
Aza-Diels-Alder Reaction: Synthesis of (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester[9]
To a solution of ethyl glyoxylate, generated from the oxidative cleavage of diethyl tartrate, in dichloromethane (CH₂Cl₂) at 0 °C is added (S)-phenylethylamine to form the corresponding imine in situ. The reaction mixture is then cooled to -78 °C. Subsequently, 1.0 equivalent of trifluoroacetic acid (TFA) and 1.0 equivalent of boron trifluoride diethyl etherate (BF₃·OEt₂) are added, followed by the dropwise addition of 1.2 equivalents of freshly cracked cyclopentadiene. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the title compound.
SmI₂-Mediated Spirocyclization and Rearrangement Cascade[3]
A solution of the functionalized 7-azabicyclo[2.2.1]heptadiene precursor in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere. To this solution, at 23 °C, is added a solution of samarium(II) iodide (SmI₂) in THF (typically 3 molar equivalents). The reaction mixture is stirred for 1 hour, during which the characteristic deep blue color of SmI₂ may fade. The reaction is then quenched by the addition of a saturated aqueous solution of potassium sodium tartrate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired 2-azabicyclo[2.2.1]heptene derivative.
Ring-Closing Metathesis: Synthesis of Diethyl Cyclopent-3-ene-1,1-dicarboxylate[6]
In a dry flask under an inert atmosphere, diethyl diallylmalonate is dissolved in anhydrous and degassed dichloromethane (CH₂Cl₂). A solution of Grubbs' 2nd generation catalyst (typically 1-5 mol%) in CH₂Cl₂ is then added to the substrate solution. The reaction mixture is stirred at room temperature and monitored by TLC or ¹H NMR for the disappearance of the starting material and the formation of the product. The reaction is typically driven to completion by the evolution of ethylene gas. After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to remove the ruthenium catalyst byproducts and to afford the pure cyclized product.
Brønsted Acid-Catalyzed Enantioselective Ring-Opening of a meso-Epoxide[4][5]
To a solution of the meso-epoxide substrate in a suitable solvent (e.g., toluene or dichloromethane) is added a chiral phosphoric acid catalyst (typically 1-5 mol%) at the specified reaction temperature. The reaction is stirred for the time indicated in the literature, and the progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-azabicyclo[2.2.1]heptane derivative.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations and logical flows of the discussed synthetic routes.
Comparative Guide to the Biological Activity of 2-Azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of dipeptidyl pept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.
A notable example is Neogliptin , a compound that incorporates the 2-azabicyclo[2.2.1]heptane moiety. It has been shown to be a more potent DPP-4 inhibitor than the established drugs vildagliptin and sitagliptin[1].
More potent than vildagliptin and sitagliptin. Exhibits a low cardiotoxic effect and favorable ADME properties compared to sitagliptin and vildagliptin, respectively.[1]
Vildagliptin
Pyrrolidine-based
-
Established DPP-4 inhibitor.
Sitagliptin
β-amino acid-based
-
Widely prescribed DPP-4 inhibitor.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Test compounds and reference inhibitors (e.g., Vildagliptin)
96-well black microplates
Fluorescence microplate reader
Procedure:
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
In a 96-well plate, add the test compound dilutions, DPP-4 enzyme, and assay buffer.
Incubate the plate at 37°C for 15 minutes.
Initiate the enzymatic reaction by adding the DPP-4 substrate, Gly-Pro-AMC.
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: DPP-4 inhibition pathway and assay workflow.
Muscarinic Receptor Modulation
Ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been investigated for their activity at muscarinic acetylcholine receptors. These receptors are involved in a wide range of physiological functions and are important targets for various diseases.
Studies have shown that these derivatives can act as both antagonists and partial agonists, with their potency depending on the stereochemistry and the nature of the ester substituent. For instance, a 2,2-diphenylpropionate 5-endo substituted derivative was found to be a potent muscarinic antagonist[2]. Conversely, exo-2-Methyl-5-acetoxy-2-azabicyclo[2.2.1]heptane was identified as an efficacious partial agonist[2].
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for muscarinic receptors.
Reagents and Materials:
Cell membranes expressing muscarinic receptor subtypes (e.g., from rat brain or transfected cell lines).
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB.
Non-specific binding control: Atropine (1 µM).
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Test compounds and reference ligands.
Glass fiber filters.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a reaction tube, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, assay buffer (for total binding), or atropine (for non-specific binding).
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Place the filters in scintillation vials with scintillation cocktail.
Quantify the bound radioactivity using a scintillation counter.
The specific binding is calculated by subtracting non-specific binding from total binding.
The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for muscarinic receptor binding assay.
Antiviral and Antiproliferative Activity
Sulfonamide and triazole derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have demonstrated promising antiviral and antiproliferative activities.
Antiviral Activity
Certain sulfonamide derivatives have shown in vitro activity against Human Parainfluenza Virus-3 (HPIV-3) and Encephalomyocarditis Virus (EMCV).
Comparative Antiviral Performance
Compound Class
Virus
IC50 (µM)
Selectivity Index (SI)
Reference Compound(s)
Sulfonamide derivative of 2-azabicyclo[2.2.1]heptane
HPIV-3
-
-
Ribavirin, Remdesivir
Sulfonamide derivative of 2-azabicyclo[2.2.1]heptane
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Reagents and Materials:
Host cell line susceptible to the virus (e.g., Vero cells).
Virus stock (HPIV-3 or EMCV).
Cell culture medium.
Test compounds and reference antiviral drugs.
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).
Staining solution (e.g., crystal violet).
Procedure:
Seed host cells in 6-well or 12-well plates and grow to confluency.
Prepare serial dilutions of the test compounds in cell culture medium.
Pre-incubate the confluent cell monolayers with the compound dilutions for a specified time.
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective compound concentrations.
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
Fix the cells and stain with crystal violet.
Count the number of plaques in each well.
The EC50 is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.
Antiproliferative Activity
Biaryl sulfonamide and triazole derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Some of these compounds have shown IC50 values comparable to the established anticancer drug, cisplatin, while exhibiting lower toxicity towards non-malignant cells[4].
Comparative Antiproliferative Performance
Compound Class
Cell Line
IC50 (µM)
Reference Compound
Biaryl sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane [4]
Various cancer cell lines
Comparable to Cisplatin
Cisplatin
Triazole derivatives of 2-azabicyclo[2.2.1]heptane [5]
Structure-activity relationship (SAR) studies of 2-azabicyclo[2.2.1]heptane analogs
The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane has established it as a privileged scaffold in medicinal chemistry, leading to the development of potent and selective ligands for a variety of biological targe...
Author: BenchChem Technical Support Team. Date: December 2025
The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane has established it as a privileged scaffold in medicinal chemistry, leading to the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on two prominent therapeutic areas: dipeptidyl peptidase-4 (DPP-4) inhibition for the treatment of type 2 diabetes and modulation of nicotinic acetylcholine receptors (nAChRs) for neurological disorders.
I. 2-Azabicyclo[2.2.1]heptane Analogs as DPP-4 Inhibitors
A novel class of 2-azabicyclo[2.2.1]heptane-based compounds has demonstrated potent inhibitory activity against DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of a representative 2-azabicyclo[2.2.1]heptane analog, Neogliptin, compared to established drugs, Sitagliptin and Vildagliptin.
Compound
Structure
Target
IC50 (nM)
Reference
Neogliptin (Compound 12a)
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with a 2-azabicyclo[2.2.1]heptane moiety
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Neogliptin demonstrates comparable, if not slightly superior, potency to Sitagliptin and is significantly more potent than Vildagliptin in vitro.[1][2]
Experimental Protocols: In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
In a 96-well plate, add 2 µL of each compound dilution to the respective wells. For control wells, add 2 µL of DMSO.
Add 48 µL of the human recombinant DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer) to all wells.
Incubate the plate at 37°C for 10 minutes.
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), to all wells.
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C using a microplate reader.
The rate of reaction (slope of fluorescence increase over time) is calculated.
The percentage of inhibition for each compound concentration is determined relative to the DMSO control.
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Mandatory Visualization: DPP-4 Signaling Pathway
Caption: DPP-4 inhibition pathway for glucose homeostasis.
II. 2-Azabicyclo[2.2.1]heptane Analogs as Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 2-azabicyclo[2.2.1]heptane scaffold is a core component of epibatidine, a potent natural alkaloid with high affinity for various nAChR subtypes. SAR studies have focused on modifying this scaffold to improve selectivity and reduce the toxicity associated with epibatidine, aiming for treatments for pain, nicotine addiction, and cognitive disorders.
Data Presentation: Comparative nAChR Binding Affinity
The following table compares the binding affinities (Ki) of epibatidine and several 2-azabicyclo[2.2.1]heptane analogs at the α4β2 nAChR subtype, which is highly expressed in the central nervous system.
Ki values represent the dissociation constant for inhibitor binding. Lower values indicate higher binding affinity.
These analogs, while less potent than the parent compound epibatidine, demonstrate that modifications to the 2-azabicyclo[2.2.1]heptane scaffold can be made while retaining nanomolar affinity for the α4β2 nAChR.[4][5][6] The goal of many of these modifications is to enhance selectivity for specific nAChR subtypes and to reduce the adverse effects associated with non-selective activation.
Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes (e.g., α4β2) using a competitive radioligand binding assay.
Materials:
Cell membranes from HEK cells stably expressing the desired nAChR subtype (e.g., human α4β2).
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 1 mM nicotine).
Test compounds and reference compounds (e.g., epibatidine) dissolved in buffer or DMSO.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration (near its Kd value, e.g., 0.15 nM for [3H]-cytisine), and varying concentrations of the test compound.
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
Specific binding is calculated by subtracting non-specific binding from total binding.
The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]
Mandatory Visualization: Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for SAR studies.
Mandatory Visualization: Logical Relationships in nAChR Ligand SAR
Caption: SAR logic for 2-azabicyclo[2.2.1]heptane nAChR ligands.
A Comparative Guide to Computational Modeling of Transition States in Azabicyclo[2.2.1]heptane Reactions
For Researchers, Scientists, and Drug Development Professionals Comparison of Computational Methods for Transition State Analysis The study of reaction mechanisms and transition states for azabicyclo[2.2.1]heptane deriva...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Comparison of Computational Methods for Transition State Analysis
The study of reaction mechanisms and transition states for azabicyclo[2.2.1]heptane derivatives has predominantly employed Density Functional Theory (DFT). The choice of functional and basis set can significantly impact the accuracy of the calculated activation energies and transition state geometries. Below is a summary of computational approaches applied to different reactions involving the azabicyclo[2.2.1]heptane core.
Reaction Type
Molecule Class
Computational Method
Software
Key Findings (e.g., Activation Energy)
Reference
Base-Promoted Heterocyclization
N-(dibromocyclohex-1-yl)carbamates
DFT: B3LYP/6-31G(d)
Gaussian 03
Rationalized the formation of different adducts by analyzing transition state energies.
Investigated transition states to explain unexpectedly low reactivity. The validity of transition state structures was confirmed by inspecting the direction of vibration of the negative frequency.[3]
Detailed methodologies are essential for reproducing and validating computational models. The following are representative experimental protocols for reactions involving the azabicyclo[2.2.1]heptane scaffold that have been subjects of computational studies.
1. Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives via Base-Promoted Heterocyclization [1]
Reactants: tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).
Procedure: To a solution of the carbamate in anhydrous DMF at room temperature, sodium hydride (1.2 equivalents) is added portionwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water. The product, 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Base-Catalyzed Hydrolysis of N-Benzoyl-7-azabicyclo[2.2.1]heptane [3]
Reactants: N-benzoyl-7-azabicyclo[2.2.1]heptane, potassium hydroxide, and a solvent mixture (e.g., methanol/water).
Procedure: The N-benzoyl derivative is dissolved in the solvent mixture, and a solution of potassium hydroxide is added. The reaction mixture is heated under reflux and the progress of the hydrolysis is monitored by a suitable analytical technique such as high-performance liquid chromatography (HPLC). After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted. The product, 7-azabicyclo[2.2.1]heptane and benzoic acid, can be isolated through extraction and subsequent purification steps.
Visualizing Computational Workflows and Reaction Pathways
Generalized Workflow for Transition State Modeling
The following diagram illustrates a typical workflow for the computational modeling of a reaction transition state.
Caption: A generalized workflow for computational transition state modeling.
The Rigid Advantage: A Cost-Effectiveness Analysis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate in PROTAC Synthesis
For researchers and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker component, which connects the target protein b...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker component, which connects the target protein binder to the E3 ligase ligand, is a key determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the rigid bicyclic linker building block, "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate," with a more conventional flexible polyethylene glycol (PEG) and a common rigid piperidine-based alternative, supported by experimental data and detailed synthetic protocols.
The selection of a PROTAC linker is a multifactorial decision that balances synthetic feasibility with desired biological outcomes. While flexible linkers, such as those derived from PEG, have been widely used due to their synthetic accessibility and ability to improve solubility, there is a growing body of evidence supporting the use of rigid linkers to enhance potency and improve pharmacokinetic properties through conformational pre-organization.[1][2][3][4] The 2-azabicyclo[2.2.1]heptane scaffold introduces a high degree of rigidity, which can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a critical step in protein degradation.[3]
Comparative Analysis of Linker Building Blocks
To provide a clear comparison, we will analyze the synthesis and theoretical performance of three distinct linker building blocks for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target.[5][6][7] The alternatives to Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate are a flexible PEG-based linker and a rigid piperidine-based linker.
The synthesis of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" typically involves a multi-step process, starting from the commercially available 2-azabicyclo[2.2.1]heptane. A common final step is the N-alkylation with an appropriate ethyl haloacetate.
Synthesis of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
A plausible synthetic route involves the N-alkylation of 2-azabicyclo[2.2.1]heptane with ethyl chloroacetate or ethyl bromoacetate.
Experimental Protocol:
To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, ethyl chloroacetate (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for 12-24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
The following diagram illustrates the general mechanism of action for a BRD4-targeting PROTAC, which would be applicable to a PROTAC incorporating the "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" linker. The PROTAC simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for comparing the efficacy of PROTACs synthesized with different linkers.
A typical experimental workflow for comparing PROTACs.
Conclusion
The use of "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate" as a building block for PROTAC linkers represents a strategic choice for imparting rigidity, which can lead to enhanced biological activity. While the synthesis of this bicyclic moiety is more complex and costly compared to flexible PEG linkers or even simpler rigid linkers like piperidines, the potential gains in potency, selectivity, and improved pharmacokinetic properties can justify the initial investment, particularly for challenging targets or in lead optimization campaigns. The decision to employ such a linker should be based on a careful cost-benefit analysis, considering the specific goals of the drug discovery program. Further head-to-head studies are warranted to fully elucidate the quantitative advantages of this linker class in various PROTAC contexts.
Prudent Disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safet...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, emphasizing operational procedures and compliance with safety standards.
Immediate Safety and Handling Precautions:
Prior to handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Spill Management:
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material should then be collected into a suitable, sealable container for hazardous waste. Ensure the spill area is thoroughly cleaned and decontaminated after removal.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is as follows:
Waste Identification and Segregation:
Label a dedicated, leak-proof container with "Hazardous Waste," the full chemical name "Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate," and the appropriate hazard symbols.
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Containerization:
Carefully transfer any unused or waste Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate into the labeled hazardous waste container.
Ensure the container is securely sealed to prevent any leakage or release of vapors.
Storage:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
The storage area should be away from incompatible materials and sources of ignition. The compound should be stored at room temperature in a dry, sealed container.
Professional Disposal:
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.
Provide the waste management company with a Safety Data Sheet (SDS) for the chemical, if available, or a comprehensive list of its known properties and hazards.
It is crucial to adhere to all local, state, and federal regulations governing the disposal of chemical waste.
Quantitative Data and Hazard Information
While a specific Safety Data Sheet for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate was not identified, the following table summarizes hazard information for structurally related compounds, which should be considered as potential hazards.
Property
Information
Molecular Formula
C₁₀H₁₇NO₂
Molecular Weight
183.25 g/mol
Known Hazard Codes
H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Codes
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage
Store in a dry, sealed container at room temperature.
Personal Protection
It is recommended to use a full-face respirator if exposure limits are exceeded or if irritation is experienced.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate, from initial handling to final disposal.
Caption: Disposal workflow for Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
Handling
Personal protective equipment for handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate (CAS No. 1250423-37-0). The following protocols are based on the available safety data for structurally related compounds and general laboratory safety principles, as a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate.
PPE Category
Item
Specifications
Eye and Face Protection
Safety Glasses with Side Shields or Chemical Safety Goggles
Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Face Shield
Recommended when there is a significant risk of splashing.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Body Protection
Laboratory Coat
A flame-retardant lab coat that covers the arms and is buttoned to the collar is required.[2]
Long Pants and Closed-Toe Shoes
Shorts, sandals, or any open-toed footwear are strictly prohibited in the laboratory.[2]
Respiratory Protection
Fume Hood
All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
Respirator
If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is critical to prevent contamination and ensure a safe working environment.
1. Preparation:
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
Verify that an eyewash station and safety shower are readily accessible and operational.[1]
Assemble all necessary equipment and reagents before commencing the experiment.
Ensure all personnel are familiar with the potential hazards and emergency procedures.
2. Handling:
Wear the appropriate PPE as detailed in the table above.
Avoid direct contact with the compound.
Do not weigh the material directly on the balance pan; use a tared container.
Handle the substance in a manner that minimizes the generation of dust or aerosols.
Keep the container tightly closed when not in use.[2]
3. Post-Handling:
Thoroughly clean the work area and any equipment used.
Wash hands with soap and water after handling is complete, even if gloves were worn.
Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.
Waste Type
Disposal Procedure
Unused or Expired Chemical
Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container.[1]
Contaminated Labware (e.g., pipette tips, vials)
Place in a designated hazardous waste container. Do not mix with general laboratory trash.
Contaminated PPE (e.g., gloves, disposable lab coats)
Dispose of in a designated hazardous waste container.
Note: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of the compound.